molecular formula C10H12N2OS B1675339 Lu 26-046 CAS No. 143756-51-8

Lu 26-046

货号: B1675339
CAS 编号: 143756-51-8
分子量: 208.28 g/mol
InChI 键: TUJJAFCGWFLDFE-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source;  a muscarinic receptor agonist

属性

CAS 编号

143756-51-8

分子式

C10H12N2OS

分子量

208.28 g/mol

IUPAC 名称

(7R)-7-methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C10H12N2OS/c1-3-4-13-10-8-6-11-5-7(2)9(8)14-12-10/h1,7,11H,4-6H2,2H3/t7-/m1/s1

InChI 键

TUJJAFCGWFLDFE-SSDOTTSWSA-N

手性 SMILES

C[C@@H]1CNCC2=C1SN=C2OCC#C

规范 SMILES

CC1CNCC2=C1SN=C2OCC#C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo(4,5-c)pyridine
Lu 26-046
Lu-26-046

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the muscarinic receptor ligand, Lu 26-046. The information is compiled from various pharmacological studies to support further research and development.

Core Mechanism of Action

This compound is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile. It primarily acts as a partial agonist at M1 and M2 muscarinic receptors and as a weak antagonist at the M3 muscarinic receptor. The central effects of this compound are believed to be mediated through its partial agonism at M1 receptors and its stimulation of M2 receptors.[1][2] Its preferential affinity for the M1 receptor subtype is a key characteristic of its action.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound at different muscarinic receptor subtypes.

Table 1: Binding Affinities of this compound at Muscarinic Receptors

Receptor SubtypeKi (nM)
M10.51[3]
M226
M35

Ki: Inhibition constant, a measure of binding affinity.

Table 2: Functional Activity of this compound at Muscarinic Receptors

Receptor SubtypeActivityExperimental Model
M1Partial AgonistRat Superior Cervical Ganglion
M2Partial AgonistGuinea Pig Left Atrium
M3Weak AntagonistGuinea Pig Ileum

Signaling Pathways

This compound's partial agonism at M1 and M2 receptors initiates downstream signaling cascades. The following diagram illustrates the conceptual signaling pathways activated by this compound.

Lu_26_046_Signaling_Pathways cluster_M1 M1 Receptor Signaling (Partial Agonism) cluster_M2 M2 Receptor Signaling (Partial Agonism) Lu_M1 This compound M1 M1 Receptor Lu_M1->M1 Gq_11 Gq/11 M1->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Lu_M2 This compound M2 M2 Receptor Lu_M2->M2 Gi_o Gi/o M2->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel K⁺ Channel Opening Gi_o->K_channel cAMP cAMP Reduction AC->cAMP

Conceptual signaling pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described below. These methodologies are based on the techniques cited in the available literature.

1. Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki values) of this compound for different muscarinic receptor subtypes.

  • Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptors.

  • General Procedure:

    • Membrane Preparation: Homogenize tissues rich in the target receptor subtype (e.g., rat brain for M1, rat heart for M2) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet.

    • Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled antagonist (e.g., [³H]QNB for non-selective, or [³H]pirenzepine for M1 preference) and varying concentrations of the unlabeled test compound (this compound).

    • Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start: Tissue Homogenization prep Membrane Preparation (Centrifugation) start->prep incubation Incubation: - Membranes - Radioligand - this compound (variable conc.) prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for a competitive radioligand binding assay.

2. In Vitro Functional Assays

Functional assays on isolated tissues were used to characterize the pharmacological activity of this compound as a partial agonist or antagonist.

  • Objective: To determine the functional effect of this compound on tissues expressing specific muscarinic receptor subtypes.

  • General Procedure for Agonist/Partial Agonist Activity (e.g., Rat Superior Cervical Ganglion - M1, Guinea Pig Left Atrium - M2):

    • Tissue Preparation: Isolate the target tissue and mount it in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen gas.

    • Stabilization: Allow the tissue to equilibrate under a resting tension for a specified period.

    • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the physiological response (e.g., contraction, change in heart rate) after each addition until a maximal response is achieved.

    • Data Analysis: Plot the response as a percentage of the maximal response against the logarithm of the agonist concentration to determine the EC₅₀ and the maximal effect (Emax). A partial agonist will have an Emax lower than a full agonist.

  • General Procedure for Antagonist Activity (e.g., Guinea Pig Ileum - M3):

    • Tissue Preparation and Stabilization: As described above.

    • Agonist Response: Obtain a control concentration-response curve for a standard full agonist (e.g., carbachol).

    • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a set period.

    • Shifted Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the full agonist.

    • Data Analysis: A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value).

Isolated_Tissue_Assay_Workflow cluster_agonist Agonist/Partial Agonist Protocol cluster_antagonist Antagonist Protocol start Start: Tissue Isolation mount Mount in Organ Bath start->mount stabilize Stabilize Tissue mount->stabilize add_agonist Add Cumulative Concentrations of this compound stabilize->add_agonist control_agonist Control Agonist Concentration-Response stabilize->control_agonist record_agonist Record Physiological Response add_agonist->record_agonist analyze_agonist Analyze EC50 and Emax record_agonist->analyze_agonist incubate_antagonist Incubate with this compound control_agonist->incubate_antagonist repeat_agonist Repeat Agonist Curve incubate_antagonist->repeat_agonist analyze_antagonist Analyze Shift in Agonist Response repeat_agonist->analyze_antagonist

General workflow for isolated tissue functional assays.

3. In Vivo Drug Discrimination Studies

These studies in rats were conducted to understand the centrally mediated effects of this compound.

  • Objective: To determine if the subjective effects of this compound are similar to other muscarinic agents.

  • General Procedure:

    • Training Phase: Train rats to discriminate between an injection of this compound and a saline vehicle. This is typically done in a two-lever operant chamber where pressing one lever after receiving the drug results in a food reward, and pressing the other lever after receiving saline results in a reward.

    • Testing Phase: Once the rats have learned to reliably press the correct lever (>80% accuracy), substitution tests are performed. In these tests, novel compounds or different doses of the training drug are administered to see which lever the rats will press.

    • Data Analysis: If the rats predominantly press the drug-associated lever after receiving a test compound, it is said to "substitute" for the training drug, indicating similar subjective effects. Partial substitution suggests some, but not all, shared effects. The results help to infer the receptor mechanisms underlying the drug's discriminative stimulus effects.

References

In-Depth Technical Guide: Lu 26-046 Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a potent and selective muscarinic acetylcholine receptor ligand. It functions as an agonist at the M1 and M2 receptor subtypes and as a weak antagonist at the M3 receptor subtype. This profile suggests its potential for therapeutic applications targeting cholinergic pathways with a nuanced mechanism of action. This document provides a comprehensive overview of the receptor binding profile of this compound, detailed experimental methodologies for its characterization, and an illustration of the associated signaling pathways.

Receptor Binding Profile

The affinity of this compound for various muscarinic receptor subtypes has been determined through radioligand binding assays. The compound exhibits a high affinity for the M1 receptor, a moderate affinity for the M3 receptor, and a lower affinity for the M2 receptor. This preferential binding indicates its selectivity, particularly for the M1 subtype over the M2 subtype.[1][2]

Table 1: Quantitative Receptor Binding Data for this compound

Receptor SubtypeKi (nM)Functional Activity
Muscarinic M10.51Agonist
Muscarinic M226Agonist
Muscarinic M35Weak Antagonist

Ki values represent the inhibition constant, indicating the affinity of this compound for the receptor.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves both radioligand binding assays to determine affinity and functional assays to elucidate its agonist or antagonist nature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for different receptor subtypes. A common method involves competition binding assays using a radiolabeled ligand.

Protocol: Muscarinic M1 Receptor Binding Assay (Rat Cerebral Cortex)

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford or BCA method).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cortical membranes, a constant concentration of a radiolabeled M1-selective antagonist (e.g., [³H]pirenzepine), and varying concentrations of this compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Washing Centrifuge2->Wash Resuspend Resuspension & Protein Assay Wash->Resuspend Incubate Incubation with [³H]pirenzepine & this compound Resuspend->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC₅₀ & Kᵢ Calculation Count->Analyze

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at a specific receptor.

Protocol: Muscarinic M2 Receptor Agonist Assay (Isolated Guinea Pig Atria)

  • Tissue Preparation:

    • Isolate the atria from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Attach the atria to an isometric force transducer to record the rate of contraction.

    • Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve:

    • After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Record the negative chronotropic (decrease in heart rate) effect at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Plot the percentage of the maximal response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). An agonistic effect is indicated by a concentration-dependent decrease in atrial rate.

Protocol: Muscarinic M3 Receptor Antagonist Assay (Isolated Guinea Pig Ileum)

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Attach the tissue to an isometric force transducer to measure contractions.

    • Allow the tissue to equilibrate under a resting tension.

  • Schild Analysis:

    • Obtain a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol).

    • Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • In the presence of this compound, obtain a second concentration-response curve for the standard agonist.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis:

    • A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximal response.

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

    • The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is a measure of the antagonist's affinity. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

M1 Receptor Signaling (Gq-coupled)

As an M1 receptor agonist, this compound is expected to activate the Gq protein signaling pathway.

  • Activation: Binding of this compound to the M1 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq.

  • Second Messenger Production: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

M1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Lu26046 This compound M1R M1 Receptor Lu26046->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates Ca->PKC activates Response Cellular Response PKC->Response leads to G cluster_membrane Cell Membrane cluster_cytosol Cytosol Lu26046 This compound M2R M2 Receptor Lu26046->M2R Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization GIRK->Hyperpol K⁺ efflux PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response leads to

References

Lu 26-046: A Technical Overview of its M3 Muscarinic Receptor Antagonist Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046 is a pharmacological agent recognized for its complex profile at muscarinic acetylcholine receptors. While primarily characterized as an agonist at the M1 and M2 receptor subtypes, it also exhibits a weak antagonistic effect at the M3 muscarinic receptor.[1][2][3][4][5] This document provides a comprehensive technical guide on the M3 receptor antagonist effects of this compound, consolidating available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Data Summary

The available quantitative data for this compound primarily focuses on its binding affinity for various muscarinic receptor subtypes. The functional antagonist potency at the M3 receptor has been described qualitatively as "weak," but specific functional data such as a pA2 or IC50 value from Schild analysis or other functional assays are not extensively reported in the peer-reviewed literature.

ParameterReceptor SubtypeValueSpecies/TissueReference
Binding Affinity (Ki) M10.51 nMNot Specified
M226 nMNot Specified
M3 5 nM Not Specified
Functional Activity M1Partial AgonistRat Superior Cervical Ganglion
M2Partial AgonistGuinea Pig Left Atrium
M3 Weak Antagonist Guinea Pig Ileum

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound would inhibit this pathway by preventing the binding of acetylcholine or other muscarinic agonists to the M3 receptor.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Lu26046 This compound (Antagonist) Lu26046->M3R Blocks Binding

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound for the M3 muscarinic receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing M3 receptors (e.g., CHO cells transfected with the human M3 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a reaction tube, combine the cell membrane preparation, a fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Guinea Pig Ileum)

This protocol describes a classic organ bath experiment to assess the functional antagonistic activity of a compound on smooth muscle contraction.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

    • Clean the ileum by gently flushing with a physiological salt solution (e.g., Tyrode's solution).

    • Mount a segment of the ileum in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

  • Experimental Procedure (Schild Analysis):

    • Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

    • Wash the tissue and allow it to return to the baseline resting tension.

    • Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time.

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

    • Repeat this process with increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

    • For a competitive antagonist, the slope of the Schild plot should be close to 1. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2, can be determined from the x-intercept of the regression line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Baseline_CRC Obtain Baseline Agonist CRC Equilibration->Baseline_CRC Wash Wash Baseline_CRC->Wash Antagonist_Inc Incubate with This compound Wash->Antagonist_Inc Antagonist_CRC Obtain Agonist CRC in presence of this compound Antagonist_Inc->Antagonist_CRC Repeat Repeat with Increasing [this compound] Antagonist_CRC->Repeat Repeat->Wash Yes Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio No Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Workflow for Functional Antagonism Assay.

Logical Relationship of this compound's Pharmacological Profile

This compound exhibits a distinct pharmacological profile at different muscarinic receptor subtypes, acting as an agonist at M1 and M2 receptors while being an antagonist at the M3 receptor. This mixed agonist/antagonist profile is a key characteristic of this compound.

Lu26046_Profile cluster_receptors Muscarinic Receptor Subtypes cluster_effects Functional Effects Lu26046 This compound M1 M1 Receptor Lu26046->M1 M2 M2 Receptor Lu26046->M2 M3 M3 Receptor Lu26046->M3 Agonism Partial Agonism M1->Agonism M2->Agonism Antagonism Weak Antagonism M3->Antagonism

Caption: Pharmacological Profile of this compound.

Conclusion

This compound displays a multifaceted interaction with muscarinic acetylcholine receptors, characterized by partial agonism at M1 and M2 subtypes and weak antagonism at the M3 subtype. While binding affinity data is available, a comprehensive quantitative characterization of its M3 functional antagonism is not well-documented in the public literature. The experimental protocols outlined in this guide provide a framework for further investigation into the precise nature and potency of this compound's M3 receptor antagonist effects. Such studies would be valuable for a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

Pharmacological Profile of Lu 26-046: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lu 26-046, chemically identified as (-)-7-methyl-3(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo [4,5-c]pyridine, is a muscarinic acetylcholine receptor (mAChR) ligand with a distinct pharmacological profile. As a G-protein coupled receptor (GPCR) modulator, its characterization is crucial for understanding its potential therapeutic applications and for guiding further drug development. This document provides an in-depth overview of the pharmacological properties of this compound, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity

This compound exhibits a complex interaction profile with muscarinic receptor subtypes, acting as a partial agonist at M1 and M2 receptors while demonstrating weak antagonistic effects at the M3 receptor.[1][2] This mixed efficacy profile underscores the compound's unique nature.

Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptor subtypes has been quantified through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of affinity. The compound shows a preferential affinity for the M1 receptor subtype.[2][3]

Receptor SubtypeBinding Affinity (Ki)
M1 0.51 nM[1]
M2 26 nM
M3 5 nM
Table 1: Binding affinities of this compound for human muscarinic receptor subtypes.

Functional Activity Profile

The functional effects of this compound have been elucidated through various in vitro and in vivo models. These studies confirm its partial agonist activity at M1 and M2 receptors and its weak antagonism at M3 receptors.

Receptor SubtypeFunctional EffectIn Vitro Model System
M1 Partial AgonistRat Superior Cervical Ganglion
M2 Partial AgonistGuinea Pig Left Atrium
M3 Weak AntagonistGuinea Pig Ileum
Table 2: Functional activity of this compound at muscarinic receptor subtypes.

In Vivo Characterization

In vivo studies in rats have further characterized the pharmacological effects of this compound. Using a drug discrimination paradigm, it was found that the discriminative stimulus effects of this compound are primarily mediated by its partial agonist activity at central M1 receptors. Rats trained to recognize this compound showed a dose-dependent substitution for the compound itself and a partial substitution for O-Me-THPO, a non-selective muscarinic agonist. These effects are centrally mediated, as they were not replicated by quaternary muscarinic agonists that do not cross the blood-brain barrier.

Furthermore, the compound Lu 25-109, which has M1 agonistic and M2/M3 antagonistic properties, was found to completely substitute for the discriminative stimulus effects of this compound, reinforcing the role of M1 agonism in its in vivo profile.

Signaling Pathways and Experimental Workflows

The differential coupling of muscarinic receptor subtypes to intracellular G-proteins is fundamental to their physiological effects. This compound's activity at M1 and M2 receptors triggers distinct downstream signaling cascades.

cluster_0 M1 Receptor (Gq-coupled) cluster_1 M2 Receptor (Gi-coupled) Lu26046_M1 This compound (Partial Agonist) M1R M1 Receptor Lu26046_M1->M1R Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Lu26046_M2 This compound (Partial Agonist) M2R M2 Receptor Lu26046_M2->M2R Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion Blocked

Figure 1: Signaling pathways for M1 and M2 muscarinic receptors activated by this compound.

start Start: Prepare Receptor Membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]NMS) and varying concentrations of this compound. start->incubation separation Separate bound from free radioligand via rapid vacuum filtration (e.g., over GF/B filters). incubation->separation wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand. separation->wash quantify Quantify radioactivity on filters using liquid scintillation counting. wash->quantify analysis Data Analysis: Plot specific binding vs. This compound concentration. Calculate IC₅₀ value. quantify->analysis cheng_prusoff Calculate Ki from IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) analysis->cheng_prusoff end End: Determine Ki value cheng_prusoff->end

Figure 2: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

cluster_receptors Muscarinic Receptor Subtypes cluster_effects Functional Effects Lu26046 This compound M1 M1 Lu26046->M1 Ki = 0.51 nM M2 M2 Lu26046->M2 Ki = 26 nM M3 M3 Lu26046->M3 Ki = 5 nM PartialAgonist_M1 Partial Agonism (Central Effects) M1->PartialAgonist_M1 PartialAgonist_M2 Partial Agonism M2->PartialAgonist_M2 WeakAntagonist_M3 Weak Antagonism M3->WeakAntagonist_M3

Figure 3: Relationship between this compound binding affinity and its functional effects at M1, M2, and M3 receptors.

Experimental Protocols

The characterization of this compound relies on standardized pharmacological assays. Below is a representative protocol for a competitive radioligand binding assay, a cornerstone technique for determining binding affinities.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1).

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or other suitable muscarinic antagonist radioligand.

  • Test Compound: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Vacuum filtration manifold (cell harvester).

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to minimize non-specific binding.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a muscarinic receptor ligand with a well-defined, subtype-selective profile. It demonstrates high affinity and partial agonism at the M1 receptor, partial agonism at the M2 receptor, and weak antagonism at the M3 receptor. This unique pharmacological signature, particularly its central M1 partial agonist activity, has been confirmed through a combination of in vitro binding and functional assays, as well as in vivo behavioral studies. The detailed characterization of this compound provides a solid foundation for its evaluation in relevant physiological and pathological contexts.

References

In-Depth Technical Guide to Lu 26-046: A Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand with a complex pharmacological profile. It acts as an agonist at the M1 and M2 receptor subtypes while exhibiting weak antagonist properties at the M3 receptor. This distinct activity profile makes this compound a valuable research tool for elucidating the roles of individual muscarinic receptor subtypes in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name ((-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine), is a heterocyclic compound with a distinct three-dimensional structure that dictates its interaction with muscarinic receptors.[1][2][3]

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂OS[4]
Molecular Weight 208.28 g/mol [4]
CAS Number 143756-51-8
Appearance Not specified
Melting Point Not available
Boiling Point 276.5°C at 760 mmHg
Density 1.184 g/cm³

Pharmacological Profile

This compound is characterized by its distinct affinity and activity profile at different muscarinic receptor subtypes.

Receptor Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The affinity of this compound for muscarinic receptor subtypes has been determined using competitive binding assays.

Receptor SubtypeKᵢ (nM)RadioligandTissue/Cell SourceReference
M1 0.51[³H]pirenzepineNot specified
M2 26[³H]QNBNot specified
M3 5Not specifiedNot specified
Functional Activity

Functional assays are essential to characterize the intrinsic activity of a ligand at a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Receptor SubtypeActivityAssayTissue/SystemReference
M1 Partial AgonistNot specifiedRat Superior Cervical Ganglion
M2 Partial AgonistNot specifiedGuinea Pig Left Atrium
M3 Weak AntagonistNot specifiedGuinea Pig Ileum

Signaling Pathways

The differential effects of this compound are mediated through distinct G protein-coupled signaling cascades initiated by the M1 and M2 receptors.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor primarily couples to Gq/11 proteins. Agonist binding by this compound initiates a cascade leading to neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Lu26046 This compound Lu26046->M1 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (Neuronal Excitation) PKC->CellularResponse Phosphorylates Targets

M1 Receptor Gq-coupled signaling cascade.
M2 Receptor Signaling Pathway

The M2 muscarinic receptor couples to Gi/o proteins, leading to inhibitory effects, such as the slowing of heart rate. This compound's agonism at M2 receptors triggers this inhibitory pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Opens (βγ subunit) ATP ATP AC->ATP Converts K_efflux K⁺ Efflux K_channel->K_efflux Lu26046 This compound Lu26046->M2 Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates InhibitoryResponse Inhibitory Cellular Response PKA->InhibitoryResponse Decreased Phosphorylation K_efflux->InhibitoryResponse Hyperpolarization

M2 Receptor Gi-coupled signaling cascade.

Experimental Protocols

The following are generalized protocols for the types of assays used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical competitive binding assay to determine the Ki of this compound at muscarinic receptors.

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from CHO cells expressing human muscarinic receptors) E Combine Membranes, Buffer, This compound, and Radioligand in assay tubes A->E B Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) B->E C Prepare Serial Dilutions of this compound C->E D Prepare Radioligand Solution (e.g., [³H]NMS at a concentration near its Kd) D->E F Incubate at Room Temperature (e.g., for 60 minutes) to reach equilibrium E->F G Separate Bound and Free Ligand (Rapid filtration through glass fiber filters) F->G H Wash Filters with Ice-Cold Buffer to remove non-specific binding G->H I Measure Radioactivity on filters using a scintillation counter H->I J Data Analysis (Non-linear regression to determine IC₅₀ and calculate Ki) I->J

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for total muscarinic receptors or [³H]pirenzepine for M1), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay (Functional Antagonism)

This ex vivo assay is used to assess the functional activity of compounds on M3 muscarinic receptors, which mediate smooth muscle contraction in the guinea pig ileum.

Detailed Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment of mesenteric attachments and luminal contents. Cut the ileum into segments of approximately 2 cm.

  • Organ Bath Setup: Suspend each ileum segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing every 15 minutes.

  • Contraction Measurement: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Assay Protocol:

    • Obtain a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol) to establish a baseline.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

    • In the presence of this compound, obtain a second cumulative concentration-response curve for the standard agonist.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The Schild equation can be used to calculate the pA₂ value, which is a measure of the antagonist's affinity.

Conclusion

This compound is a valuable pharmacological tool for the investigation of muscarinic receptor function. Its unique profile as an M1/M2 agonist and M3 antagonist allows for the dissection of the specific roles of these receptor subtypes in complex biological systems. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. Further research into the in vivo effects and therapeutic potential of this compound and similar compounds is warranted.

References

Lu 26-046: A Technical Guide to Muscarinic Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of Lu 26-046, a notable muscarinic receptor agonist, across various muscarinic receptor subtypes. This document compiles available quantitative data, details common experimental methodologies for determining binding affinities, and illustrates the associated signaling pathways.

Quantitative Data: this compound Kᵢ Values

Muscarinic Receptor SubtypeKᵢ (nM)Source TypeNotes
M₁ 0.51CommercialThis compound demonstrates high affinity for the M₁ receptor subtype.[1]
M₂ 26CommercialThe affinity for the M₂ receptor is significantly lower compared to the M₁ subtype.[1]
M₃ 5CommercialThis compound shows moderate affinity for the M₃ receptor.
M₄ Data Not Available-
M₅ Data Not Available-

A foundational study by Arnt et al. (1992) established the preferential affinity of this compound for M₁ over M₂ receptors, reporting a Kᵢ index ([³H]QNB/[³H]pirenzepine) of 4.2. This study, however, did not provide absolute Kᵢ values for all five subtypes. This compound acts as a partial agonist at M₁ and M₂ receptors and a weak antagonist at M₃ receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for this compound at muscarinic receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

General Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Source Preparation (e.g., CHO cell membranes expressing human muscarinic receptors) incubation Incubation: Receptor Membranes + Radioligand + This compound (varying conc.) prep_membranes->incubation prep_ligands Preparation of Radioligand and Competitor (this compound) Solutions prep_ligands->incubation filtration Rapid Filtration (e.g., over glass fiber filters) to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation scintillation->analysis

Figure 1: Generalized workflow for a competitive radioligand binding assay.

Detailed Methodological Steps:
  • Receptor Source Preparation:

    • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a specific human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅) are commonly used.

    • Membrane Preparation: Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

  • Radioligand and Competitor Preparation:

    • A suitable radioligand is selected. For muscarinic receptors, [³H]-N-methylscopolamine ([³H]NMS) is a commonly used non-selective antagonist.

    • Serial dilutions of the unlabeled competitor, this compound, are prepared.

  • Incubation:

    • The receptor membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.

    • The incubation is carried out in a suitable buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two major signaling pathways based on their G-protein coupling.

M₁, M₃, and M₅ Receptor Signaling Pathway (G𝑞-coupled)

The M₁, M₃, and M₅ subtypes primarily couple to the G𝑞 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (or this compound) M135 M₁, M₃, or M₅ Receptor ACh->M135 binds Gq Gq Protein M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->CellularResponse mediates PKC->CellularResponse mediates

Figure 2: Gq-coupled signaling pathway for M₁, M₃, and M₅ muscarinic receptors.

M₂ and M₄ Receptor Signaling Pathway (Gᵢ-coupled)

The M₂ and M₄ subtypes couple to the Gᵢ family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gᵢ protein can also directly modulate the activity of ion channels, such as opening potassium channels, leading to hyperpolarization of the cell membrane.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (or this compound) M24 M₂ or M₄ Receptor ACh->M24 binds Gi Gi Protein M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits (α subunit) K_channel K⁺ Channel Gi->K_channel opens (βγ subunits) ATP ATP AC->ATP converts cAMP cAMP AC->cAMP X CellularResponse Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) K_channel->CellularResponse causes hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CellularResponse

Figure 3: Gi-coupled signaling pathway for M₂ and M₄ muscarinic receptors.

References

An In-depth Technical Guide to Lu 26-046: A Muscarinic M1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046, chemically identified as ((-)-7-methyl-3(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine), is a potent muscarinic acetylcholine receptor agonist with a preferential affinity for the M1 receptor subtype. It exhibits partial agonist activity at both M1 and M2 receptors and functions as a weak antagonist at the M3 receptor. Developed by Lundbeck, this compound has been a valuable pharmacological tool for investigating the role of the central cholinergic system, particularly in the context of cognition. This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, pharmacological properties, and the experimental methodologies used for its characterization.

Discovery and History

This compound emerged from research programs at H. Lundbeck A/S focused on the development of novel treatments for cognitive deficits associated with neurological and psychiatric disorders. The rationale behind its development was to create a selective M1 receptor agonist that could potentially offer pro-cognitive effects with a reduced side-effect profile compared to non-selective muscarinic agonists. The 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine core structure was identified as a suitable scaffold for muscarinic receptor activity. Subsequent lead optimization efforts, involving the introduction of a methyl group at the 7-position and a propynyloxy group at the 3-position, led to the identification of this compound with its distinct pharmacological profile.

Synthesis

The synthesis of this compound involves the construction of the core 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol structure, followed by methylation and etherification. While a specific, detailed protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on the synthesis of related 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine derivatives.

A generalized synthetic scheme would likely involve the following key steps:

  • Formation of a substituted piperidine ring: This can be achieved through various organic synthesis methods, starting from readily available precursors.

  • Construction of the isothiazole ring: This is typically accomplished by reacting a suitable piperidine-based intermediate with a sulfur-donating reagent, followed by cyclization.

  • Introduction of the 3-hydroxy group: This functionality is often introduced during the formation of the isothiazole ring or in a subsequent step.

  • N-methylation: The methyl group at the 7-position (the nitrogen atom of the piperidine ring) can be introduced via reductive amination or by reaction with a methylating agent.

  • O-alkylation: The final step involves the etherification of the 3-hydroxy group with propargyl bromide (2-propynyl bromide) to introduce the 3-(2-propynyloxy) moiety.

Pharmacological Profile

This compound is characterized by its distinct interaction with the five subtypes of muscarinic acetylcholine receptors. Its activity is summarized in the table below.

Data Presentation: Receptor Binding and Functional Activity
Receptor SubtypeActivityQuantitative Data (Ki in nM)Selectivity IndexReference
M1 Partial Agonist0.51M2/M1 = 4.2[1]
M2 Partial Agonist26[1]
M3 Weak Antagonist5[1]
M4 Not extensively reported-
M5 Not extensively reported-

Note: The M2/M1 selectivity index is calculated from the ratio of Ki values.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of a compound to muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1 selectivity.

  • Non-specific binding competitor: Atropine (1 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4

  • This compound stock solution in DMSO

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 200 µL of membrane suspension.

    • Non-specific Binding: 25 µL of atropine (1 µM final concentration), 25 µL of radioligand, and 200 µL of membrane suspension.

    • Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 200 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

M1, M2, and M3 Receptor Functional Assays

These protocols describe methods to assess the agonist or antagonist activity of this compound at M1, M2, and M3 receptors.

Objective: To measure the effect of this compound on phosphoinositide (PI) hydrolysis in cells expressing M1 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor

  • myo-[³H]-inositol

  • Agonist stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)

  • This compound

  • Carbachol (as a reference agonist)

  • Dowex AG1-X8 resin

  • Scintillation counter

Procedure:

  • Cell Labeling: Plate the M1-expressing cells in 24-well plates and incubate with myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation: Wash the cells and pre-incubate with agonist stimulation buffer for 15 minutes. Then, add varying concentrations of this compound or carbachol and incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold formic acid.

  • Chromatographic Separation: Apply the cell lysates to Dowex AG1-X8 columns to separate the [³H]-inositol phosphates from free [³H]-inositol.

  • Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve for this compound and determine the EC₅₀ and Emax values. Compare the Emax to that of a full agonist like carbachol to determine the partial agonist nature of this compound.

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing M2 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M2 receptor

  • Forskolin

  • This compound

  • Reference M2 agonist (e.g., carbachol)

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Cell Plating: Plate the M2-expressing cells in 96-well plates.

  • Drug Treatment: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

  • Stimulation: Add forskolin (e.g., 1 µM) to all wells (except the basal control) and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing M3 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Reference M3 agonist (e.g., carbachol)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Loading: Plate the M3-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of this compound or carbachol to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to determine the EC₅₀. To assess antagonist activity, pre-incubate the cells with this compound before adding a fixed concentration of carbachol and measure the inhibition of the carbachol-induced calcium response.

In Vivo Model of Cognitive Enhancement: Scopolamine-Induced Amnesia

This protocol describes a standard model to evaluate the potential of this compound to reverse cognitive deficits.

Objective: To assess the ability of this compound to ameliorate learning and memory impairments induced by the muscarinic antagonist scopolamine in rodents.

Materials:

  • Adult male Wistar rats or C57BL/6 mice

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the behavioral task.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15-30 minutes before the behavioral task.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory by measuring the escape latency to find a hidden platform in a pool of water over several days of training and a probe trial to assess memory retention.

    • Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations in a three-arm maze.

    • Passive Avoidance: Assess fear-motivated memory by measuring the latency of the animal to enter a dark chamber where it previously received a mild foot shock.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the different treatment groups. A significant improvement in the performance of the this compound + scopolamine group compared to the vehicle + scopolamine group indicates a reversal of the cognitive deficit.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The primary signaling cascade initiated by the activation of M1 muscarinic receptors by an agonist such as this compound is through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates targets leading to Lu26046 This compound (Agonist) Lu26046->M1R Binds to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound dilutions - Buffers start->prep_reagents setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells prep_reagents->setup_assay incubation Incubate at RT (60-90 min) setup_assay->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: Drug Development Path

This diagram outlines the logical progression from identifying a therapeutic need to the preclinical characterization of a compound like this compound.

Drug_Development_Path unmet_need Unmet Medical Need (Cognitive Deficits) target_id Target Identification (M1 Receptor) unmet_need->target_id lead_gen Lead Generation (Scaffold Discovery) target_id->lead_gen lead_opt Lead Optimization (Synthesis of Analogs) lead_gen->lead_opt candidate_sel Candidate Selection (this compound) lead_opt->candidate_sel preclinical Preclinical Characterization: - In vitro pharmacology - In vivo efficacy - ADME/Tox candidate_sel->preclinical

Caption: Preclinical Drug Development Path.

Conclusion

This compound is a well-characterized muscarinic M1 partial agonist that has been instrumental in advancing our understanding of the role of the M1 receptor in central nervous system function, particularly in relation to cognition. Its distinct pharmacological profile, with partial agonism at M1 and M2 receptors and weak antagonism at M3 receptors, provides a unique tool for dissecting the complex pharmacology of the muscarinic system. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of muscarinic receptor drug discovery.

References

Enantioselective Activity of Lu 26-046 at Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046, chemically known as (-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine, and its dextrorotatory enantiomer, Lu 26-047, represent a compelling pair of chiral ligands with distinct pharmacological profiles at muscarinic acetylcholine receptors (mAChRs). These receptors, integral to cholinergic signaling in the central and peripheral nervous systems, are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the enantiomers of this compound, focusing on their differential binding affinities and functional activities at M1, M2, and M3 muscarinic receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of selective muscarinic modulators.

Quantitative Pharmacological Data

The enantiomers of this compound exhibit notable differences in their binding affinities and selectivity for muscarinic receptor subtypes. The following tables summarize the key quantitative data gathered from in vitro pharmacological studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)
This compound0.51265

Data sourced from MedChemExpress.[1]

Table 2: Muscarinic Receptor Selectivity of this compound Enantiomers

CompoundM2/M1 Selectivity Index
This compound4.2
Lu 26-0479.3

The M2/M1 selectivity index is a ratio of the binding affinities, indicating the preference for the M1 receptor over the M2 receptor. A higher index for Lu 26-047 suggests a greater selectivity for the M1 receptor subtype.[2][3][4]

Functional Activity Profile

Beyond their binding affinities, the enantiomers of this compound display distinct functional activities at muscarinic receptors.

  • This compound ((-)-enantiomer): This compound acts as a partial agonist at both M1 and M2 muscarinic receptors.[2] It also exhibits weak antagonistic properties at the M3 receptor subtype.

  • Lu 26-047 ((+)-enantiomer): In contrast, Lu 26-047 is characterized as a weak partial agonist at the M1 receptor, while functioning as an antagonist at both M2 and M3 receptors.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the pharmacological properties of the this compound enantiomers.

Radioligand Binding Assays for Muscarinic Receptors

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound enantiomers for M1, M2, and M3 muscarinic receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, or M3) are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from specific tissues known to be rich in a particular receptor subtype.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for general muscarinic receptor binding, or more subtype-selective radioligands if available) is incubated with the prepared cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or Lu 26-047) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay in Rat Superior Cervical Ganglion (M1 Receptor Activity)

This ex vivo preparation is a classic model for studying the functional effects of compounds on M1 muscarinic receptors, which mediate neuronal excitation.

Objective: To assess the M1 receptor agonist or antagonist activity of the this compound enantiomers.

General Protocol:

  • Tissue Preparation: The superior cervical ganglia are dissected from rats and maintained in a physiological salt solution.

  • Electrophysiological Recording: Intracellular or extracellular recordings are made from the ganglion to measure neuronal activity, such as membrane depolarization or action potential firing.

  • Compound Application: The test compound (this compound or Lu 26-047) is applied to the ganglion at various concentrations.

  • Response Measurement: The change in neuronal activity in response to the compound is recorded. An agonist will induce a response (e.g., depolarization), while an antagonist will block the response to a known M1 agonist. A partial agonist will induce a submaximal response compared to a full agonist.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Functional Assay in Guinea Pig Ileum (M3 Receptor Activity)

The longitudinal muscle of the guinea pig ileum is a standard preparation for evaluating the contractile or relaxant effects of drugs on M3 muscarinic receptors.

Objective: To determine the M3 receptor agonist or antagonist activity of the this compound enantiomers.

General Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Tension Measurement: The contractile force of the ileal smooth muscle is measured using an isometric force transducer.

  • Compound Application: The test compound is added to the organ bath in a cumulative manner to construct a concentration-response curve.

  • Response Measurement: The change in muscle tension is recorded. An agonist will induce contraction, while an antagonist will inhibit the contraction induced by a known M3 agonist (e.g., carbachol).

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 for agonists or the pA2 value for antagonists, which quantifies their potency.

Signaling Pathways and Mechanisms of Action

The differential functional activities of the this compound enantiomers can be understood by examining the downstream signaling pathways of the M1 and M2 muscarinic receptors.

M1 Receptor Agonist Signaling Pathway

This compound and, to a lesser extent, Lu 26-047, act as agonists at the M1 receptor. M1 receptors are primarily coupled to Gq/11 G-proteins, initiating a signaling cascade that leads to neuronal excitation.

M1_Signaling_Pathway cluster_receptor M1 Receptor Activation cluster_downstream Downstream Signaling Cascade Lu_26_046 This compound / Lu 26-047 (Partial Agonist) M1R M1 Receptor Lu_26_046->M1R Gq_11 Gq/11 M1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to

Caption: M1 receptor partial agonism by this compound enantiomers.

M2 Receptor Antagonist Signaling Pathway

Lu 26-047 acts as an antagonist at the M2 receptor, thereby blocking the canonical inhibitory effects of acetylcholine at these sites. M2 receptors are coupled to Gi/o G-proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cellular excitability.

M2_Antagonist_Pathway cluster_receptor M2 Receptor Blockade cluster_downstream Inhibitory Signaling Cascade (Blocked) Lu_26_047 Lu 26-047 (Antagonist) M2R M2 Receptor Lu_26_047->M2R Blocks ACh Acetylcholine ACh->M2R Gi_o Gi/o M2R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibitory_Effects Inhibitory Effects (e.g., decreased heart rate) PKA->Inhibitory_Effects Leads to

References

An In-depth Technical Guide on the Central vs. Peripheral Effects of Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 26-046 is a muscarinic acetylcholine receptor ligand with a complex pharmacological profile, exhibiting distinct central and peripheral effects. This technical guide provides a comprehensive overview of its in vitro and in vivo properties, focusing on its differential activity at muscarinic receptor subtypes. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its signaling pathways to support further research and development.

Introduction

This compound, chemically known as (-)-7-methyl-3-(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine, is a muscarinic agonist with a notable preference for the M1 receptor subtype. Its unique profile as a partial agonist at M1 and M2 receptors and a weak antagonist at M3 receptors suggests a potential for therapeutic applications targeting the central nervous system (CNS) with a reduced peripheral side-effect profile. Understanding the quantitative differences in its central versus peripheral actions is crucial for its development as a therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its binding affinities and functional activities at different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
M1Rat Brain[3H]Pirenzepine0.51[1]
M2Rat Brain[3H]QNB26[1]
M3--5[1]

Note: The specific test system and radioligand for the M3 receptor binding assay were not detailed in the available literature.

Table 2: Functional Activity of this compound

Receptor SubtypeTissue/SystemAssay TypeActivityQuantitative DataReference
M1Rat Superior Cervical GanglionIsolated Tissue BathPartial AgonistEC50 and Emax values not reported.[2]
M2Guinea Pig Left AtriumIsolated Tissue BathPartial AgonistEC50 and Emax values not reported.[2]
M3Guinea Pig IleumIsolated Tissue BathWeak AntagonistpA2 value not reported.

Central vs. Peripheral Effects

Evidence strongly suggests that the discriminative stimulus effects of this compound are mediated by central muscarinic receptors. In drug discrimination studies in rats, the effects of this compound were not mimicked by the quaternary muscarinic agonist N-methyl atropine, which does not readily cross the blood-brain barrier. This indicates that this compound must exert its effects within the CNS. However, a quantitative brain-to-plasma concentration ratio for this compound has not been reported in the reviewed literature, which would be essential for a precise understanding of its CNS penetration.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the central and peripheral effects of this compound.

Drug Discrimination Studies in Rats

This behavioral pharmacology assay is used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

  • Subjects: Male Wistar rats are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.

    • Once lever pressing is established, discrimination training begins. Before each session, rats are administered either this compound (the training drug) or saline (vehicle).

    • Responses on one lever (the "drug lever") are reinforced with food only after the administration of this compound. Responses on the other lever (the "saline lever") are reinforced only after the administration of saline.

    • Training continues until the rats reliably press the correct lever based on the administered substance.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Various doses of this compound, other muscarinic agents, or drugs from different classes are administered to determine if they substitute for the training drug (i.e., cause the rat to press the "drug lever").

    • The percentage of responses on the drug-appropriate lever and the rate of responding are the primary measures. Full substitution is typically defined as ≥80% of responses on the drug lever.

Isolated Tissue Bath Assays

These in vitro functional assays are used to determine the agonist or antagonist activity of a compound on specific receptor subtypes present in isolated tissues.

  • Tissue Preparation: The superior cervical ganglia are dissected from rats and placed in a bath containing a physiological salt solution (e.g., Krebs solution) and bubbled with carbogen (95% O2 / 5% CO2) at a constant temperature (e.g., 37°C).

  • Experimental Setup: The ganglion is mounted between two electrodes for stimulation and recording.

  • Protocol:

    • The ganglion is allowed to equilibrate in the organ bath.

    • A baseline response to a standard M1 agonist may be established.

    • Cumulative concentrations of this compound are added to the bath, and the resulting depolarization or potentiation of nerve-evoked responses is measured.

    • The concentration-response curve is plotted to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) relative to a full agonist.

  • Tissue Preparation: The left atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with carbogen.

  • Experimental Setup: The atrium is attached to a force transducer to measure the rate of spontaneous contractions.

  • Protocol:

    • The tissue is allowed to equilibrate until a stable heart rate is achieved.

    • Cumulative concentrations of this compound are added to the bath.

    • The negative chronotropic effect (decrease in heart rate) is measured.

    • The concentration-response curve is constructed to determine the EC50 and Emax for the negative chronotropic response.

  • Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig, and the longitudinal muscle is prepared and mounted in an organ bath with physiological salt solution, maintained at a constant temperature and aerated with carbogen.

  • Experimental Setup: The tissue is attached to an isotonic or isometric transducer to measure muscle contraction.

  • Protocol:

    • The tissue is allowed to equilibrate under a resting tension.

    • A concentration-response curve to a standard M3 agonist (e.g., carbachol) is established.

    • The tissue is then incubated with a fixed concentration of this compound for a set period.

    • A second concentration-response curve to the M3 agonist is then generated in the presence of this compound.

    • The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's affinity. This is typically done using a Schild plot analysis.

Signaling Pathways

This compound exerts its effects by modulating distinct intracellular signaling cascades following its interaction with M1 and M2 muscarinic receptors.

M1 Receptor Signaling

Activation of M1 muscarinic receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lu_26_046 This compound M1R M1 Receptor Lu_26_046->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lu_26_046 This compound M2R M2 Receptor Lu_26_046->M2R Binds Gio Gi/o M2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Central_vs_Peripheral_Effects cluster_peripheral Peripheral Compartment cluster_central Central Nervous System Lu_26_046_Admin This compound (Systemic Administration) Lu_26_046_Periphery This compound in Periphery Lu_26_046_Admin->Lu_26_046_Periphery Distribution Lu_26_046_CNS This compound in CNS Lu_26_046_Admin->Lu_26_046_CNS Crosses BBB M2_Heart M2 Receptors (Heart) Partial Agonist -> Bradycardia Lu_26_046_Periphery->M2_Heart M3_Ileum M3 Receptors (Ileum) Weak Antagonist -> Reduced Motility Lu_26_046_Periphery->M3_Ileum M1_CNS M1 Receptors (CNS) Partial Agonist -> Cognitive Effects Lu_26_046_CNS->M1_CNS M2_CNS M2 Receptors (CNS) Partial Agonist -> Modulatory Effects Lu_26_046_CNS->M2_CNS

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Signaling Pathways

Lu 26-046 exerts its effects primarily through the activation of M1 and M2 muscarinic acetylcholine receptors.

M1 Muscarinic Receptor Signaling Pathway:

Activation of the M1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane cluster_cytosol Lu_26-046 This compound M1R M1 Receptor Lu_26-046->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.

M2 Muscarinic Receptor Signaling Pathway:

The M2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA), resulting in various cellular effects, including the opening of potassium channels and subsequent hyperpolarization of the cell membrane, which is often observed as an inhibitory response.

M2_Signaling_Pathway cluster_membrane cluster_cytosol Lu_26-046 This compound M2R M2 Receptor Lu_26-046->M2R binds Gio Gi/o M2R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition) PKA->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathway activated by this compound.

In Vivo Experimental Protocols

Detailed protocols for in vivo experiments with this compound are not fully available in the published literature. The following sections outline the general methodologies based on available information and standard pharmacological practices. Specific parameters that require further details from the original studies are indicated.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle.

Experimental Workflow:

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Drug Administer this compound (Training Dose) Operant_Box Place in Two-Lever Operant Box Train_Drug->Operant_Box Train_Saline Administer Saline Train_Saline->Operant_Box Reinforce_Drug Reinforce Drug-Appropriate Lever Press Operant_Box->Reinforce_Drug Reinforce_Saline Reinforce Saline-Appropriate Lever Press Operant_Box->Reinforce_Saline Test_Dose Administer Test Compound (e.g., this compound dose range, other agonists/antagonists) Reinforce_Drug->Test_Dose Once Discrimination is Learned Reinforce_Saline->Test_Dose Once Discrimination is Learned Measure_Response Measure Lever Selection and Response Rate Test_Dose->Measure_Response Analyze Analyze for Generalization or Antagonism Measure_Response->Analyze Acclimation Animal Acclimation and Food Restriction Acclimation->Train_Drug Acclimation->Train_Saline

Caption: General workflow for a drug discrimination study.

Protocol Details:

  • Animals: Male Wistar rats are commonly used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to discriminate this compound from saline.

    • The specific training dose of this compound is not specified in available literature.

    • The operant schedule (e.g., Fixed Ratio 10) for reinforcement with food pellets is not detailed.

  • Testing:

    • Substitution Tests: After establishing discrimination, dose-response curves are generated by administering various doses of this compound to determine the ED50 for generalization. Other muscarinic agonists like O-Me-THPO, pilocarpine, oxotremorine, and arecoline have been tested for substitution.[1]

    • Antagonism Tests: The ability of antagonists, such as scopolamine, to block the discriminative stimulus effects of this compound is evaluated.[1]

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full generalization is typically defined as ≥80% of responses on the drug-correct lever.

Quantitative Data Summary:

A structured table for quantitative data from drug discrimination studies cannot be provided as specific dose-response data (ED50 values, percentages of drug lever responding at different doses) for this compound are not available in the reviewed literature.

Test CompoundDose Range Tested (mg/kg)OutcomeED50 (mg/kg)
This compoundData not availableDose-dependent self-substitutionData not available
O-Me-THPOData not availablePartial substitutionData not available
PilocarpineData not availablePreferential effect in this compound-trained ratsData not available
OxotremorineData not availableData not availableData not available
ArecolineData not availableData not availableData not available
Scopolamine (Antagonism)Data not availablePartial inhibition of this compound effectsData not available

Table 1: Placeholder for Drug Discrimination Data. Specific values are not available in the public domain.

Assessment of Body Temperature and Motor Activity in Mice

These experiments evaluate the central effects of this compound on thermoregulation and spontaneous movement.

Protocol Details:

  • Animals: Male mice are typically used for these studies.

  • Body Temperature Measurement:

    • Rectal temperature is measured at specified time points after drug administration using a digital thermometer.

    • The specific doses of this compound and the time course of measurements are not detailed in the available literature.

  • Motor Activity Measurement:

    • Spontaneous locomotor activity is assessed using automated activity monitors (e.g., infrared beam cages).

    • Parameters such as horizontal and vertical activity are recorded over a defined period.

    • The specific doses of this compound and the duration of the observation period are not specified.

Quantitative Data Summary:

Quantitative data regarding the dose-dependent effects of this compound on body temperature and motor activity in mice are not available in the reviewed literature.

ParameterDose of this compound (mg/kg)Observation TimeChange from Baseline
Rectal Temperature (°C)Data not availableData not availableData not available
Locomotor Activity (counts)Data not availableData not availableData not available

Table 2: Placeholder for Body Temperature and Motor Activity Data. Specific values are not available in the public domain.

Cardiovascular Studies in Anesthetized Rats and Cats

These experiments are designed to determine the effects of this compound on cardiovascular parameters such as blood pressure and heart rate.

Protocol Details:

  • Animals: Anesthetized male rats or cats are used. The specific anesthetic agent is not consistently reported.

  • Surgical Preparation:

    • Catheters are typically implanted in an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.

  • Measurements:

    • Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored.

    • This compound is administered intravenously at various doses to establish a dose-response relationship.

  • Data Analysis: Changes in MAP and HR from baseline are calculated for each dose.

Quantitative Data Summary:

Specific dose-response data for the effects of this compound on blood pressure and heart rate in anesthetized rats and cats are not available in the reviewed literature.

Animal ModelDose of this compound (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Anesthetized RatData not availableData not availableData not available
Anesthetized CatData not availableData not availableData not available

Table 3: Placeholder for Cardiovascular Data. Specific values are not available in the public domain.

Conclusion

This compound has been characterized in several key in vivo pharmacological assays, providing insights into its muscarinic receptor-mediated effects. However, for researchers aiming to replicate or build upon these studies, a significant challenge lies in the lack of detailed, publicly available protocols and quantitative data. The information provided herein serves as a foundational guide based on the existing literature, and it is recommended that researchers consult the primary publications for any further available details and develop specific protocols based on established pharmacological methods.

References

Application Notes and Protocols: Discriminative Stimulus Properties of Lu 26-046 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the discriminative stimulus properties of Lu 26-046, a muscarinic receptor agonist, in rats. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.

Introduction

This compound, with the chemical name (-)-7-methyl-3(2-propynyloxy)-4,5,6,7-tetrahydroisothiazolo [4,5-c]pyridine, is a muscarinic receptor agonist.[1] It has been characterized for its distinct discriminative stimulus effects in rats, which are primarily mediated by central muscarinic receptors.[1] Understanding these properties is crucial for elucidating its mechanism of action and potential therapeutic applications. This compound displays a preferential affinity for M1 muscarinic receptors over M2 receptors.[1] Functionally, it acts as a partial agonist at M1 and M2 receptors and exhibits weak antagonistic effects at M3 receptors.[1][2] The discriminative cues of this compound are suggested to be mediated by central M1 (partial) and M2 receptor stimulation.

Data Presentation

Receptor Binding and Functional Activity

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)
M10.51
M226
M35

Ki (Inhibition constant) values indicate the concentration of the drug required to occupy 50% of the receptors.

Table 2: Functional Activity of this compound at Muscarinic Receptors

Receptor SubtypeFunctional Effect
M1Partial Agonist
M2Partial Agonist
M3Weak Antagonist
Discriminative Stimulus Effects

The discriminative stimulus properties of this compound have been evaluated in drug discrimination studies in rats.

Table 3: Generalization and Antagonism Studies in this compound-Trained Rats

CompoundEffect in this compound-Trained Rats
This compoundDose-dependent substitution
O-Me-THPOPartial substitution
Lu 26-047 ((+)-enantiomer)Substitution
PilocarpinePreferential effect
ScopolaminePartial inhibition of this compound effect; Partial substitution for this compound
N-methyl atropineNo effect

Experimental Protocols

Drug Discrimination Studies in Rats

This protocol outlines the methodology for establishing and testing the discriminative stimulus properties of this compound in rats.

1. Animals:

  • Male Wistar rats are typically used.

  • Animals are housed individually and maintained on a restricted diet to keep them at approximately 85% of their free-feeding body weight.

  • Water is available ad libitum.

2. Apparatus:

  • Standard two-lever operant conditioning chambers.

  • Each chamber is equipped with two response levers, a food pellet dispenser, and a house light.

  • The chambers are enclosed in sound-attenuating boxes.

3. Training Procedure:

  • Rats are trained to discriminate between an intraperitoneal (i.p.) injection of this compound and saline.

  • A fixed-ratio (FR) schedule of food reinforcement is used (e.g., FR 10, meaning 10 lever presses are required to receive a food pellet).

  • On days when this compound is administered, responses on one lever (the "drug lever") are reinforced, while responses on the other lever (the "saline lever") have no consequence.

  • On days when saline is administered, responses on the saline lever are reinforced, and responses on the drug lever are not.

  • Training sessions are typically 15 minutes long and are conducted daily.

  • The training dose of this compound is administered 30 minutes before the session.

  • Training continues until the rats reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).

4. Generalization Testing:

  • Once the discrimination is established, generalization tests are conducted with other compounds.

  • During test sessions, the rat is injected with the test compound, and responses on both levers are recorded but not reinforced.

  • Test sessions are interspersed with training sessions to maintain the discrimination.

  • The percentage of responses on the drug lever is calculated to determine the degree of generalization. Full substitution is typically considered >80% drug-lever responding, while partial substitution is between 20% and 80%.

5. Antagonism Testing:

  • To determine the receptor mechanisms mediating the discriminative stimulus effects, potential antagonists are administered prior to the training dose of this compound.

  • A shift in the dose-response curve of this compound to the right indicates antagonism.

Visualizations

Experimental Workflow: Drug Discrimination Paradigm

G cluster_training Training Phase cluster_drug This compound Days cluster_saline Saline Days cluster_testing Testing Phase T1 Rat Administration T2 Operant Chamber Session T1->T2 30 min pre-session T3 Reinforcement T2->T3 Correct lever press (FR schedule) T4 Criterion Met? T3->T4 T4->T1 No G1 Generalization Test T4->G1 Yes G2 Inject Test Compound G1->G2 TD1 Inject this compound TD2 Drug Lever Reinforced TS1 Inject Saline TS2 Saline Lever Reinforced A1 Antagonism Test A2 Inject Antagonist + this compound A1->A2 G3 Record Responses (No Reinforcement) G2->G3 A3 Record Responses (No Reinforcement) A2->A3

Caption: Workflow for the rat drug discrimination paradigm.

Signaling Pathway: this compound Muscarinic Receptor Interaction

G cluster_drug Drug cluster_receptors Muscarinic Receptors cluster_effect Primary Effect Lu26046 This compound M1 M1 Receptor Partial Agonist Lu26046->M1 Binds M2 M2 Receptor Partial Agonist Lu26046->M2 Binds M3 M3 Receptor Weak Antagonist Lu26046->M3 Binds Effect Discriminative Stimulus Cue M1->Effect Mediates M2->Effect Mediates

Caption: Interaction of this compound with muscarinic receptors.

References

Application Notes and Protocols for the Administration of Lu 26-046 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Lu 26-046 in animal models, focusing on common routes of administration and best practices. While specific quantitative data from preclinical studies with this compound are not publicly available, this document outlines standardized protocols that can be adapted for its use.

Quantitative Data for Administration Routes

The following tables summarize general guidelines for administration volumes and needle sizes for common routes in mice and rats. These are essential for ensuring animal welfare and the accuracy of experimental results.

Table 1: Maximum Recommended Administration Volumes (per site)

Animal ModelSubcutaneous (SC)Intraperitoneal (IP)Intravenous (IV)Oral Gavage (PO)
Mouse 5-10 ml/kg10-20 ml/kg5 ml/kg (bolus)10 ml/kg
Rat 5-10 ml/kg10 ml/kg5 ml/kg (bolus)10-20 ml/kg

Table 2: Recommended Needle Sizes (Gauge)

Animal ModelSubcutaneous (SC)Intraperitoneal (IP)Intravenous (IV) - Tail VeinOral Gavage (PO)
Mouse 25-27 G25-27 G27-30 G20-22 G (flexible) or 18-20 G (metal)
Rat 23-25 G23-25 G25-27 G16-18 G

Experimental Protocols

Detailed methodologies for the administration of test compounds like this compound are crucial for reproducibility. The following are standardized protocols for common administration routes.

Vehicle Preparation

For preclinical in vivo studies, this compound would typically be dissolved in a sterile, isotonic vehicle. A common and recommended vehicle is 0.9% sterile saline . The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility, especially for parenteral routes.

Protocol for Vehicle Preparation:

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • In a sterile container, add the appropriate volume of 0.9% sterile saline to achieve the desired final concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any particulate matter.

  • Draw the solution into a sterile syringe through a 0.22 µm syringe filter.

Subcutaneous (SC) Injection Protocol (Rat Model)

Subcutaneous injection is a common route for sustained absorption.

Materials:

  • Sterile syringe (1-3 ml)

  • Sterile needle (23-25 G)

  • This compound solution

  • 70% ethanol wipes

  • Animal restrainer (optional)

Procedure:

  • Properly restrain the rat to expose the dorsal side. The loose skin over the shoulders (scruff) is the preferred injection site.

  • Clean the injection site with a 70% ethanol wipe and allow it to dry.

  • Gently lift a fold of skin to create a "tent."

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Slightly retract the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection Protocol (Mouse Model)

Intraperitoneal injections allow for rapid absorption of a substance.

Materials:

  • Sterile syringe (1 ml)

  • Sterile needle (25-27 G)

  • This compound solution

  • 70% ethanol wipes

Procedure:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Clean the area with a 70% ethanol wipe.

  • Insert the needle, bevel up, at a 10-20 degree angle.

  • Slightly retract the plunger to ensure no urine or intestinal contents are drawn into the syringe.

  • Inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Intravenous (IV) Injection Protocol (Rat Model - Tail Vein)

Intravenous injection provides the most rapid and complete bioavailability.

Materials:

  • Sterile syringe (1 ml)

  • Sterile needle (25-27 G)

  • This compound solution

  • A warming device (e.g., heat lamp or warming pad)

  • A rat restrainer

Procedure:

  • Warm the rat's tail using a warming device for a few minutes to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Clean the tail with a 70% ethanol wipe.

  • Identify one of the lateral tail veins.

  • Holding the syringe almost parallel to the tail, insert the needle, bevel up, into the vein.

  • A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor its condition.

Oral Gavage (PO) Protocol (Mouse Model)

Oral gavage is used for precise oral administration of a liquid substance.

Materials:

  • Sterile syringe

  • A flexible or metal gavage needle (20-22 G or 18-20 G, respectively) with a ball tip

  • This compound solution

Procedure:

  • Ensure the gavage needle is the correct length by measuring from the corner of the mouse's mouth to the last rib.

  • Properly restrain the mouse to keep its head and body in a straight line.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If there is resistance, withdraw and reposition.

  • Once the needle is in the correct position, administer the solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and observe for any signs of respiratory distress.

Signaling Pathways and Experimental Workflows

Muscarinic M1 and M2 Receptor Signaling Pathway

This compound is a partial agonist at muscarinic M1 and M2 receptors. The diagram below illustrates the general signaling cascades initiated by the activation of these G-protein coupled receptors.

M1_M2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 M1->Gq Activates M2 M2 Receptor Gi Gi/o M2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases Conversion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response1 Cellular Response PKC->Cellular_Response1 Ca_release->Cellular_Response1 ATP ATP PKA PKA cAMP->PKA Inactivates Cellular_Response2 Cellular Response PKA->Cellular_Response2 Modulates Lu26046 This compound Lu26046->M1 Agonist Lu26046->M2 Agonist

General signaling pathways for M1 and M2 muscarinic receptors.
Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound to animal models.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Calculate Dose & Prepare this compound Solution D Administer this compound (SC, IP, IV, or PO) A->D B Animal Acclimatization C Animal Restraint B->C C->D E Observation & Monitoring (Adverse Effects) D->E F Behavioral/Physiological Assessment E->F G Data Collection & Analysis F->G

A typical experimental workflow for in vivo studies.

Application Notes and Protocols for Lu 26-046 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: M1 and M2 Receptor Signaling

Lu 26-046 exerts its effects by binding to and partially activating M1 and M2 muscarinic acetylcholine receptors. These two receptor subtypes are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

  • M1 Receptor Signaling: M1 receptors are predominantly coupled to Gq/11 proteins.[3][4][5] Upon activation by an agonist like this compound, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal excitation.

  • M2 Receptor Signaling: M2 receptors are coupled to Gi/o proteins. Activation of M2 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Data Presentation: this compound in Rodent Behavioral Studies

The following table summarizes the available quantitative data for this compound in a key behavioral paradigm.

Behavioral AssaySpecies/StrainAdministration RouteDosage RangeKey FindingsReference
Drug DiscriminationRatNot Specified in AbstractDose-dependentThis compound dose-dependently substituted for itself in rats trained to discriminate it from saline.

Experimental Protocols

Drug Discrimination Study

Drug discrimination paradigms are powerful tools to assess the subjective effects of a compound. The following protocol is a general guideline based on studies involving muscarinic agonists.

Objective: To determine if a novel compound produces subjective effects similar to this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Standard operant conditioning chambers equipped with two levers and a food dispenser.

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Food pellets (as reinforcement)

Procedure:

  • Animal Habituation and Training:

    • Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate them to work for food reinforcement.

    • Initially, rats are trained to press a lever for a food reward on a simple reinforcement schedule (e.g., fixed ratio 1, FR1).

    • Once lever pressing is established, the schedule is gradually increased (e.g., to FR10).

  • Discrimination Training:

    • Rats are trained to discriminate between an injection of this compound and a vehicle injection.

    • On days when this compound is administered (e.g., 30 minutes before the session), responses on one lever (the "drug" lever) are reinforced.

    • On days when the vehicle is administered, responses on the other lever (the "vehicle" lever) are reinforced.

    • The drug and vehicle administration days are typically alternated.

    • Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer).

  • Substitution Testing:

    • Once the discrimination is acquired, test sessions are conducted to assess whether other compounds substitute for this compound.

    • Different doses of this compound or other test compounds are administered prior to the session.

    • During test sessions, responses on either lever are recorded but may not be reinforced to avoid influencing the choice.

    • The percentage of responses on the "drug" lever is measured. Full substitution is typically defined as >80% of responses on the drug lever, while partial substitution falls between 20% and 80%.

Forced Swim Test (FST)

The Forced Swim Test is a widely used assay to screen for antidepressant-like activity.

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Cylindrical containers (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.

  • Video recording equipment.

  • Mice or rats.

Procedure:

  • Pre-test Session (for rats):

    • On day 1, rats are placed in the water cylinder for a 15-minute pre-swim session. This is done to induce a baseline level of immobility.

    • After 15 minutes, the rats are removed, dried, and returned to their home cages.

  • Test Session:

    • On day 2 (for rats) or the single test day (for mice), the animals are administered this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

    • Each animal is placed in the water cylinder for a 5-6 minute test session.

    • The session is video recorded for later analysis.

  • Behavioral Scoring:

    • The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common screening tool for antidepressant-like compounds, primarily used in mice.

Objective: To evaluate the potential antidepressant-like activity of this compound.

Materials:

  • This compound

  • Vehicle

  • A suspension box or a horizontal bar from which to suspend the mice.

  • Adhesive tape.

  • Video recording equipment.

  • Mice.

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle to the mice, typically 30-60 minutes before the test.

  • Suspension:

    • A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

    • The mouse is then suspended by its tail from the bar or ledge, ensuring it cannot touch any surfaces.

  • Test Duration and Recording:

    • The test is typically 6 minutes long.

    • The entire session is video recorded.

  • Behavioral Scoring:

    • The total time the mouse remains immobile is measured. A decrease in immobility time suggests an antidepressant-like effect.

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test is used to assess anxiety-like behavior and is sensitive to chronic antidepressant treatment.

Objective: To determine if this compound has anxiolytic-like or antidepressant-like effects.

Materials:

  • This compound

  • Vehicle

  • A novel, brightly lit open field arena (e.g., 50x50 cm).

  • A single food pellet (e.g., a familiar, palatable food).

  • Mice or rats.

Procedure:

  • Food Deprivation:

    • Animals are food-deprived for 24-48 hours prior to the test to increase their motivation to eat.

  • Drug Administration:

    • This compound or vehicle is administered. The timing will depend on whether acute or chronic effects are being investigated.

  • Test Procedure:

    • A single food pellet is placed in the center of the open field arena.

    • The animal is placed in a corner of the arena.

    • The latency to begin eating the food pellet is recorded. A cut-off time (e.g., 5-10 minutes) is typically used.

  • Data Analysis:

    • A decrease in the latency to eat is interpreted as an anxiolytic or antidepressant-like effect.

    • It is also important to measure home cage food consumption after the test to ensure the drug did not simply increase appetite.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lu_26_046 This compound M1_Receptor M1 Receptor Lu_26_046->M1_Receptor Binds Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation Ca2_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lu_26_046 This compound M2_Receptor M2 Receptor Lu_26_046->M2_Receptor Binds Gi_o Gi/o M2_Receptor->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (βγ) cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux GIRK->K_efflux ATP ATP ATP->AC Cellular_Response Neuronal Inhibition cAMP->Cellular_Response Reduced signaling K_efflux->Cellular_Response Hyperpolarization Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Drug_Preparation This compound Preparation (Dose Selection) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (i.p., s.c., p.o.) Drug_Preparation->Drug_Administration Behavioral_Test Behavioral Assay (e.g., FST, TST, NSFT) Drug_Administration->Behavioral_Test Data_Recording Video Recording & Observation Behavioral_Test->Data_Recording Data_Analysis Behavioral Scoring & Statistical Analysis Data_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Lu 26-046: In Vitro Functional Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro functional characterization of Lu 26-046, a muscarinic acetylcholine receptor ligand. The included protocols are designed to guide researchers in assessing its pharmacological profile, including binding affinity and functional activity at its primary targets.

Introduction

This compound is a notable pharmacological tool for studying the central nervous system. It primarily acts as an agonist at the muscarinic M1 and M2 receptors and functions as a weak antagonist at the M3 receptor.[1][2][3] This mixed agonist/antagonist profile makes it a subject of interest for investigating the distinct roles of muscarinic receptor subtypes in various physiological and pathological processes. Understanding its in vitro functional characteristics is crucial for interpreting its effects in vivo and for the development of more selective muscarinic receptor modulators.

Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity profile for muscarinic receptor subtypes. The compound shows a preferential affinity for the M1 receptor, followed by the M3 and M2 receptors. This profile suggests a primary action mediated through M1 receptor activation.

Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Receptor SubtypeKi (nM)
Muscarinic M10.51[1][2]
Muscarinic M226
Muscarinic M35

Signaling Pathways

The differential effects of this compound are mediated through distinct G protein-coupled receptor (GPCR) signaling pathways associated with each muscarinic receptor subtype.

cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) cluster_M3 M3 Receptor (Gq-coupled) M1 This compound (Agonist) Gq Gq M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates M2 This compound (Agonist) Gi Gi M2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of M3 This compound (Weak Antagonist) Gq_M3 Gq M3->Gq_M3 Acetylcholine Acetylcholine Acetylcholine->M3 Activates PLC_M3 PLC Gq_M3->PLC_M3 Ca_M3 Ca²⁺ Mobilization PLC_M3->Ca_M3 Lu26046_ant->M3 Blocks

Signaling pathways of this compound at muscarinic M1, M2, and M3 receptors.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors using a competitive binding assay.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing M1, M2, or M3 receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Workflow for the radioligand binding assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 1 µM Atropine

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle/atropine for controls.

    • Radioligand ([³H]-NMS) at a concentration near its Kd.

    • Cell membranes (typically 20-50 µg protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of atropine) from all other values.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M1 Receptor Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to act as an agonist at the Gq-coupled M1 receptor by detecting changes in intracellular calcium concentration.

cluster_workflow Calcium Mobilization Assay Workflow start Start seed Seed M1-expressing cells in a 96-well plate start->seed load Load cells with a calcium-sensitive fluorescent dye seed->load add_compound Add varying concentrations of this compound load->add_compound measure Measure fluorescence intensity over time using a fluorescence plate reader add_compound->measure analyze Analyze the peak fluorescence response to determine EC50 and Emax measure->analyze end End analyze->end

Workflow for the M1 receptor calcium mobilization assay.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Place the cell plate in the fluorescence plate reader and add the compound dilutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity kinetically for a period of 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Subtract the baseline fluorescence from the maximum response.

    • Plot the response as a function of the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

M2 Receptor Functional Assay: cAMP Inhibition

This assay determines the agonist activity of this compound at the Gi-coupled M2 receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

cluster_workflow cAMP Inhibition Assay Workflow start Start seed Seed M2-expressing cells in a 96-well plate start->seed preincubate Pre-incubate cells with varying concentrations of this compound seed->preincubate stimulate Stimulate cells with a fixed concentration of forskolin preincubate->stimulate lyse Lyse cells and measure cAMP levels using a detection kit stimulate->lyse analyze Analyze the data to determine IC50 for cAMP inhibition lyse->analyze end End analyze->end

Workflow for the M2 receptor cAMP inhibition assay.

Materials:

  • CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Cell culture medium.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Seed the M2-expressing cells into the appropriate microplate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add serial dilutions of this compound in assay buffer. Incubate for 15-30 minutes.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured signal (which is inversely proportional to cAMP levels in some kits) as a function of the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

M3 Receptor Functional Assay: Antagonist Mode

To characterize the weak antagonist activity of this compound at the M3 receptor, a calcium mobilization assay is performed in the presence of a known M3 agonist.

Procedure:

  • Follow the protocol for the M1 Receptor Functional Assay (Calcium Mobilization) using cells expressing the human M3 receptor.

  • Antagonist Pre-incubation: Before adding the M3 agonist, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist Addition: Add a fixed concentration of a known M3 agonist (e.g., carbachol or acetylcholine) at its EC80 concentration.

  • Fluorescence Measurement and Data Analysis: Measure the fluorescence response and plot the inhibition of the agonist-induced calcium signal as a function of the log concentration of this compound to determine its IC50 and calculate its antagonist affinity (Kb).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro functional characterization of this compound. By employing these assays, researchers can obtain critical data on its binding affinity, potency, and efficacy at muscarinic M1, M2, and M3 receptors. This information is essential for elucidating its mechanism of action and for its application as a pharmacological tool in neuroscience and drug discovery.

References

Application Notes and Protocols for Using Lu 26-046 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046 is a muscarinic acetylcholine receptor agonist with a distinct pharmacological profile, acting as a partial agonist at M1 and M2 receptors with a preferential affinity for the M1 subtype. It also exhibits weak antagonistic properties at the M3 receptor.[1][2] This profile makes this compound a valuable tool for dissecting the complex roles of M1 and M2 receptors in regulating neuronal excitability and synaptic transmission. These application notes provide detailed protocols and expected outcomes for the use of this compound in electrophysiological studies, aiding researchers in investigating its potential therapeutic applications for neurological disorders.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating M1 and M2 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

M1 Receptor Signaling (Excitatory): M1 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with Ca2+, activates protein kinase C (PKC). These events culminate in the modulation of various ion channels, most notably the inhibition of the M-type potassium current (IK(M)) mediated by KCNQ channels. The closure of these potassium channels reduces outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability.

M2 Receptor Signaling (Inhibitory): M2 receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The activation of GIRK channels increases potassium efflux, causing membrane hyperpolarization, while the inhibition of calcium channels reduces neurotransmitter release. Together, these actions lead to a decrease in neuronal excitability and synaptic transmission.[3][4][5]

M1 Receptor Signaling Pathway

M1_Signaling Lu26046 This compound M1R M1 Receptor Lu26046->M1R Gq11 Gq/11 M1R->Gq11 activates KCNQ KCNQ Channel (M-current) M1R->KCNQ inhibits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates PKC->KCNQ inhibits Ca_release->PKC

M1 receptor signaling cascade.

M2 Receptor Signaling Pathway

M2_Signaling Lu26046 This compound M2R M2 Receptor Lu26046->M2R Gio Gi/o M2R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits (α) GIRK GIRK Channel Gio->GIRK activates (βγ) Ca_channel Ca²⁺ Channel Gio->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP produces

M2 receptor signaling cascade.

Data Presentation

The following tables summarize the known binding affinities of this compound and the expected electrophysiological effects based on its action as an M1/M2 partial agonist.

Table 1: Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Reference
M1Preferential vs. M2 (Ki index 4.2)
M2Lower affinity than M1
M3Weak antagonist

Table 2: Expected Electrophysiological Effects of this compound

ParameterExpected EffectPrimary Receptor MediatorTechnique
Resting Membrane PotentialDepolarizationM1Current-Clamp
Input ResistanceIncreaseM1Current-Clamp
Action Potential FiringIncreaseM1Current-Clamp
M-type K+ Current (IK(M))InhibitionM1Voltage-Clamp
Afterhyperpolarization (AHP)ReductionM1Current-Clamp
Synaptic Transmission (EPSPs)Potential for potentiationM1Current/Voltage-Clamp
Synaptic Transmission (IPSPs)Potential for modulationM1/M2Current/Voltage-Clamp
Ca2+ Channel CurrentsInhibitionM2Voltage-Clamp
Inwardly Rectifying K+ CurrentsActivationM2Voltage-Clamp

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to study the effects of this compound on neuronal activity. These protocols can be adapted for various neuronal preparations, including acute brain slices and cultured neurons.

Protocol 1: Whole-Cell Current-Clamp Recording to Measure Effects on Neuronal Excitability

Objective: To determine the effect of this compound on resting membrane potential, input resistance, and action potential firing.

Materials:

  • Acute Brain Slices or Cultured Neurons

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 phosphocreatine, 4 KCl, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in aCSF on the day of the experiment.

  • Patch Pipettes: 3-5 MΩ resistance.

  • Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons for recording.

  • Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 mL/min.

  • Obtain a whole-cell patch-clamp recording from a neuron in current-clamp mode.

  • Allow the cell to stabilize for 5-10 minutes.

  • Record the baseline resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms duration) to determine the baseline input resistance and firing properties (f-I curve).

  • Bath apply this compound at the desired concentration (e.g., 1-10 µM).

  • After 5-10 minutes of drug application, repeat the measurements of resting membrane potential, input resistance, and the f-I curve.

  • Wash out the drug with aCSF and record recovery if possible.

Experimental Workflow for Current-Clamp Studies

Current_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Prepare Brain Slices or Cultured Neurons D Obtain Whole-Cell Configuration A->D B Prepare aCSF and Intracellular Solution B->D C Pull Patch Pipettes C->D E Record Baseline Activity (RMP, IR, f-I curve) D->E F Bath Apply this compound E->F Establish Stable Baseline I Measure Changes in RMP, Input Resistance, and Firing Rate E->I G Record Post-Drug Activity F->G Allow for Equilibration H Washout and Record Recovery G->H G->I H->I J Construct Dose-Response Curve I->J

Workflow for current-clamp experiments.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Measure Effects on M-type K+ Current (IK(M))

Objective: To determine if this compound inhibits the M-type potassium current, a hallmark of M1 receptor activation.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Intracellular Solution (K-Gluconate based): As in Protocol 1.

  • aCSF: Can be supplemented with blockers of other currents to isolate IK(M) (e.g., TTX to block sodium channels, and a cocktail of other K+ channel blockers if necessary).

Procedure:

  • Follow steps 1-3 of Protocol 1, but establish the recording in voltage-clamp mode.

  • Hold the neuron at a depolarized potential where M-channels are open (e.g., -20 to -30 mV).

  • Apply a series of hyperpolarizing voltage steps (e.g., to -60 mV for 500 ms) to deactivate the M-current. The deactivating current relaxation upon hyperpolarization is a characteristic of IK(M).

  • Record the baseline M-current amplitude.

  • Bath apply this compound (e.g., 1-10 µM).

  • After drug equilibration, repeat the voltage-step protocol to measure the M-current amplitude in the presence of this compound. A reduction in the deactivating current indicates inhibition of IK(M).

  • Wash out the drug and record recovery.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of M1 and M2 muscarinic receptors in the central nervous system. The provided protocols offer a framework for characterizing its electrophysiological effects on neuronal excitability and specific ion channels. Given its preferential agonism at M1 receptors, this compound is expected to primarily induce neuronal depolarization and increase firing rates through the inhibition of the M-type potassium current. Concomitant activation of M2 receptors may produce more complex, potentially inhibitory effects on synaptic transmission. These application notes should serve as a comprehensive guide for researchers utilizing this compound to advance our understanding of muscarinic receptor function in health and disease.

References

Application Notes and Protocols for Lu 26-046 in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 26-046 is a pharmacological agent characterized primarily as a muscarinic acetylcholine receptor agonist with a distinct binding profile. It displays agonist activity at M1 and M2 receptors and functions as a weak antagonist at M3 receptors.[1][2] Notably, it exhibits a preferential affinity for the M1 receptor subtype over the M2 subtype.[2][3] The central action of this compound, mediated through the stimulation of these muscarinic receptors, suggests its potential as a tool for investigating cognitive function and as a candidate for cognitive enhancement.[2]

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, proposed mechanism of action, and detailed, exemplary protocols for its preclinical evaluation in models of cognitive impairment.

Pharmacological Profile and Mechanism of Action

This compound's pro-cognitive effects are hypothesized to stem from its activity as a muscarinic M1 receptor agonist. M1 receptors are predominantly coupled to Gq/11 proteins and are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.

Proposed M1 Receptor-Mediated Signaling Pathway:

Activation of the M1 receptor by an agonist like this compound is believed to initiate the following signaling cascade:

  • Gq Protein Activation: Binding of this compound to the M1 receptor induces a conformational change, leading to the activation of the associated Gq protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC).

  • Modulation of Neuronal Activity: PKC phosphorylates various downstream protein targets, leading to a cascade of cellular responses that are thought to enhance synaptic plasticity and improve cognitive processes.

Data Presentation

Table 1: Muscarinic Receptor Binding Profile of this compound
Receptor SubtypeAffinity (Ki, nM)Functional Activity
M10.51Agonist
M226Agonist
M35Weak Antagonist

Note: Data compiled from in vitro binding assays.

Table 2: Illustrative Preclinical Efficacy of this compound in a Scopolamine-Induced Amnesia Model (Hypothetical Data)
Treatment GroupDose (mg/kg, i.p.)Performance in Novel Object Recognition (% Discrimination Index)Performance in Morris Water Maze (Escape Latency, s)
Vehicle-68 ± 525 ± 3
Scopolamine (1 mg/kg)-45 ± 455 ± 5
This compound + Scopolamine0.152 ± 548 ± 4
This compound + Scopolamine0.360 ± 6#38 ± 4#
This compound + Scopolamine1.065 ± 5#30 ± 3#

*p < 0.05 compared to Vehicle; #p < 0.05 compared to Scopolamine alone. Data are presented as mean ± SEM. This data is illustrative and intended to represent potential outcomes.

Experimental Protocols

The following are detailed, exemplary protocols for evaluating the cognitive effects of this compound in preclinical models. These protocols are based on standard pharmacological research methodologies.

Protocol 1: Reversal of Scopolamine-Induced Cognitive Deficits in Rodents

This protocol is designed to assess the ability of this compound to reverse the memory impairments induced by the non-selective muscarinic antagonist, scopolamine.

1. Animals:

  • Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

  • Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.

2. Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Behavioral apparatus (e.g., Novel Object Recognition arena, Morris Water Maze).

3. Drug Preparation and Administration:

  • Dissolve this compound and scopolamine hydrobromide in the chosen vehicle.

  • Administer all drugs via intraperitoneal (i.p.) injection.

  • Treatment groups (example):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Scopolamine (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 0.1, 0.3, 1.0 mg/kg) + Scopolamine (1 mg/kg)

  • Administer this compound or its vehicle 30-60 minutes prior to the administration of scopolamine.

  • Administer scopolamine or its vehicle 30 minutes before the start of the behavioral task.

4. Behavioral Assessment (Example: Novel Object Recognition Task):

  • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).

  • Testing (Day 2, after a retention interval of e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.

Protocol 2: Drug Discrimination Study in Rats

This protocol is used to evaluate the subjective effects of this compound, which can provide insights into its mechanism of action.

1. Animals:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Individually housed with controlled access to food to maintain 85-90% of their free-feeding body weight. Water is available ad libitum.

2. Apparatus:

  • Standard two-lever operant conditioning chambers.

3. Procedure:

  • Training:

    • Train rats to press one lever ("drug" lever) after administration of a training dose of this compound (e.g., 0.5 mg/kg, i.p.) to receive a food reward (e.g., sucrose pellet).

    • Train the same rats to press the other lever ("vehicle" lever) after administration of the vehicle to receive a food reward.

    • Training sessions are conducted daily, with the drug and vehicle conditions alternating.

    • Training continues until a criterion of >80% correct lever presses is achieved before the first reward delivery for at least 8 out of 10 consecutive sessions.

  • Testing:

    • Once trained, test various doses of this compound and other compounds (e.g., other muscarinic agonists/antagonists) to generate a dose-response curve for drug-appropriate responding.

    • Test sessions are identical to training sessions, but lever presses may not be reinforced.

4. Data Analysis:

  • Calculate the percentage of responses on the drug-appropriate lever for each test compound and dose.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lu26_046 This compound M1R M1 Receptor Lu26_046->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Enhanced Synaptic Plasticity) PKC->Downstream Phosphorylates targets leading to

Caption: Proposed M1 receptor signaling pathway for this compound.

Experimental_Workflow start Start: Animal Acclimatization drug_prep Drug Preparation (this compound, Scopolamine, Vehicle) start->drug_prep grouping Random Assignment to Treatment Groups drug_prep->grouping admin_lu Administer this compound or Vehicle (i.p.) grouping->admin_lu wait1 Waiting Period (30-60 min) admin_lu->wait1 admin_scop Administer Scopolamine or Vehicle (i.p.) wait1->admin_scop wait2 Waiting Period (30 min) admin_scop->wait2 behavior Behavioral Testing (e.g., Novel Object Recognition) wait2->behavior data Data Collection and Analysis behavior->data end End data->end

Caption: Exemplary workflow for a preclinical cognitive study.

References

High-Purity Lu 26-046: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing high-purity chemical compounds is paramount for reproducible and accurate experimental outcomes. This document provides a comprehensive overview of Lu 26-046, including its pharmacological profile, potential suppliers, and detailed protocols for in vitro characterization.

This compound is a potent and selective muscarinic acetylcholine receptor ligand, exhibiting a distinct profile as a partial agonist at M1 and M2 receptors and a weak antagonist at the M3 receptor subtype.[1][2][3] This pharmacological activity makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes.

Potential Suppliers of High-Purity this compound

For research purposes, high-purity this compound can be sourced from specialized chemical suppliers. While an exhaustive list is beyond the scope of this document, reputable vendors for research-grade small molecules include:

  • InvivoChem: A supplier of bioactive molecules for research.

  • MedChemExpress (MCE): A provider of a wide range of research chemicals and biochemicals, including inhibitors, agonists, and modulators.[4][5]

Researchers are advised to request a certificate of analysis from any supplier to verify the purity and identity of the compound.

Pharmacological Data

The following table summarizes the key pharmacological data for this compound, facilitating a clear comparison of its activity across different muscarinic receptor subtypes.

ParameterReceptor SubtypeValueSpecies/Tissue
Ki (nM) Muscarinic M10.51Not Specified
Muscarinic M226Not Specified
Muscarinic M35Not Specified
Functional Activity Muscarinic M1Partial AgonistRat Superior Cervical Ganglion
Muscarinic M2Partial AgonistGuinea Pig Left Atrium
Muscarinic M3Weak AntagonistGuinea Pig Ileum

Ki values were obtained from MedChemExpress and a cited research paper.Functional activity data was derived from in vitro studies on isolated tissues.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The concurrent elevation of intracellular calcium and DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately modulating cellular responses.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lu26046 This compound (Agonist) M1R M1 Receptor Lu26046->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca2_cyto Ca2+ (increased) IP3R->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates

Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.

Experimental Protocols

The following are detailed, representative protocols for the in vitro characterization of this compound, based on methodologies commonly used for studying muscarinic receptor ligands.

Protocol 1: Radioligand Binding Assay for M1, M2, and M3 Receptors

Objective: To determine the binding affinity (Ki) of this compound for muscarinic M1, M2, and M3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human recombinant M1, M2, or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB) as the radioligand.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Atropine or another known muscarinic antagonist for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 25 µL of cell membranes.

    • Non-specific Binding: 50 µL of atropine (at a final concentration of ~1 µM), 25 µL of [³H]-NMS, and 25 µL of cell membranes.

    • Competitive Binding: 50 µL of each this compound dilution, 25 µL of [³H]-NMS, and 25 µL of cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare this compound serial dilutions Setup_Plate Set up 96-well plate (Total, Non-specific, Competitive) Prep_Compound->Setup_Plate Prep_Reagents Prepare reagents (membranes, radioligand, buffer) Prep_Reagents->Setup_Plate Incubate Incubate at room temperature Setup_Plate->Incubate Harvest Harvest by filtration Incubate->Harvest Count Scintillation counting Harvest->Count Calc_IC50 Calculate IC50 from competition curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff equation Calc_IC50->Calc_Ki

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization in M1-Expressing Cells

Objective: To assess the agonist activity of this compound at the M1 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound stock solution.

  • A known M1 agonist (e.g., carbachol) as a positive control.

  • An M1 antagonist (e.g., pirenzepine) for specificity testing.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a black, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (carbachol) in assay buffer at a concentration 4-5 times the final desired concentration.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add the this compound dilutions or control compounds to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, determine the peak fluorescence response and subtract the baseline reading.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) for this compound and the positive control.

    • The partial agonist activity of this compound can be determined by comparing its Emax to that of the full agonist (carbachol).

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate M1-expressing cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Prep_Compounds Prepare this compound and control dilutions Load_Dye->Prep_Compounds Read_Baseline Record baseline fluorescence Prep_Compounds->Read_Baseline Inject_Compound Inject compound and record fluorescence change Read_Baseline->Inject_Compound Calc_Response Calculate peak fluorescence response Inject_Compound->Calc_Response Plot_Curve Plot dose-response curve Calc_Response->Plot_Curve Determine_EC50 Determine EC50 and Emax Plot_Curve->Determine_EC50

Caption: Workflow for Calcium Mobilization Functional Assay.

References

Troubleshooting & Optimization

Technical Support Center: Lu-SRI-101 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lu-SRI-101, a selective serotonin reuptake inhibitor (SSRI), in behavioral experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during behavioral studies with Lu-SRI-101.

Question: Why are we observing inconsistent or no significant behavioral effects after acute administration of Lu-SRI-101?

Answer:

Several factors can contribute to a lack of significant behavioral effects after acute dosing. Here is a systematic troubleshooting approach:

  • Verify Drug Formulation and Administration:

    • Solubility: Ensure Lu-SRI-101 is fully dissolved in the vehicle. Inadequate solubility can lead to lower effective doses.

    • Route of Administration: Confirm the correct route of administration (e.g., intraperitoneal, oral gavage) was used as specified in your protocol. Improper administration can affect bioavailability.

    • Dosage Calculation: Double-check all dosage calculations, including conversions for salt form and animal weight.

  • Assess Pharmacokinetics and Timing:

    • Time to Peak Effect: The behavioral test might be conducted outside the optimal time window for the drug's peak effect in the central nervous system. A pilot study to determine the time-course of action is recommended.

    • Metabolism: Consider the metabolic rate of the animal model. Species and strain differences can significantly alter drug metabolism and clearance.

  • Review Experimental Design:

    • Behavioral Assay Sensitivity: The chosen behavioral test may not be sensitive enough to detect the effects of acute SSRI administration. For example, some depressive-like behaviors are more responsive to chronic treatment.[1]

    • Habituation and Acclimation: Ensure animals are properly habituated to the experimental environment to reduce stress-induced variability.

Question: We are observing paradoxical behavioral effects, such as increased anxiety-like behavior, after Lu-SRI-101 administration. What could be the cause?

Answer:

Paradoxical effects with SSRIs are not uncommon, particularly in the initial phases of treatment.

  • Initial Anxiogenic Effects: Acute administration of SSRIs can sometimes lead to an initial increase in anxiety. This is thought to be due to the rapid increase in synaptic serotonin levels, which can activate autoreceptors and initially inhibit neuronal firing before desensitization occurs.

  • Receptor Subtype Activation: Serotonin acts on a variety of receptor subtypes, some of which can mediate opposing effects. The net behavioral outcome depends on the complex interplay of these receptor activations.

  • Dosage: The dose might be too high. A dose-response study is crucial to identify the optimal therapeutic window.

A logical workflow for troubleshooting this issue is presented below:

G A Paradoxical Behavioral Effects Observed B Review Dosage A->B D Evaluate Time-Course A->D F Consider Alternative Behavioral Assay A->F H Consult Literature for Similar Findings A->H C Conduct Dose-Response Study B->C E Acute vs. Chronic Dosing Protocol D->E G Assay may be sensitive to anxiogenic effects F->G

Troubleshooting Paradoxical Effects

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving Lu-SRI-101?

A1: For most in vivo studies, Lu-SRI-101 can be dissolved in sterile saline (0.9% NaCl) or a small percentage of a solubilizing agent like Tween 80 in saline if solubility is an issue. It is critical to run a vehicle-only control group in all experiments.

Q2: What is a typical washout period for Lu-SRI-101 in crossover studies?

A2: The washout period depends on the half-life of Lu-SRI-101 and its active metabolites. For many SSRIs, a washout period of at least 7 to 14 days is recommended to ensure complete clearance and avoid carry-over effects.[2]

Compound Class Example Half-life Recommended Washout Period
SSRIs (Short half-life)~24-33 hours7-14 days
SSRIs (Long half-life)~87 hours (metabolite: 1-2 weeks)> 4 weeks

Q3: Can I co-administer Lu-SRI-101 with a neurotransmitter precursor like tryptophan?

A3: Co-administration of an SSRI with a serotonin precursor like tryptophan can significantly increase synaptic serotonin levels and carries a high risk of inducing serotonin syndrome.[2] This combination should be approached with extreme caution and is generally not recommended in standard behavioral protocols. Serotonin syndrome can manifest with symptoms such as tremors, hyperthermia, and hyperactive reflexes.[2]

Experimental Protocols

Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Effects

This protocol is adapted from standard procedures to assess the effects of chronic Lu-SRI-101 administration.

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Drug Administration: Administer Lu-SRI-101 (e.g., 5-10 mg/kg, i.p.) or vehicle daily for 21 days.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Day 21: 60 minutes after the final drug injection, gently place each mouse into the cylinder for a 6-minute test session.

    • Scoring: Record the session and score the last 4 minutes for immobility (floating with only minor movements to maintain balance).

  • Data Analysis: Compare the duration of immobility between the Lu-SRI-101 and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

G cluster_0 Chronic Dosing Phase cluster_1 Test Day Day 1-20 Daily Lu-SRI-101 or Vehicle Injection Day 21 Injection Final Injection Day 1-20->Day 21 Injection Wait 60 min Wait Day 21 Injection->Wait FST Forced Swim Test (6 min) Wait->FST

Forced Swim Test Experimental Workflow

Signaling Pathways

Simplified Serotonin Reuptake Inhibition Pathway

Lu-SRI-101 is a selective serotonin reuptake inhibitor. It acts by blocking the serotonin transporter (SERT), which is responsible for clearing serotonin from the synaptic cleft. This leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing its effects on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5HTP 5-HTP Tryptophan->5HTP Serotonin Serotonin (5-HT) Vesicle 5HTP->Serotonin Synaptic_5HT Synaptic 5-HT Serotonin->Synaptic_5HT Release SERT SERT Transporter Post_Receptor 5-HT Receptor Signal Neuronal Signaling Post_Receptor->Signal Synaptic_5HT->SERT Reuptake Synaptic_5HT->Post_Receptor Binds Lu_SRI_101 Lu-SRI-101 Lu_SRI_101->SERT Blocks

Mechanism of Lu-SRI-101 Action

References

Lu 26-046 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of Lu 26-046. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a muscarinic acetylcholine receptor agonist. It displays preferential affinity for the M1 muscarinic receptor subtype over the M2 subtype.[1][2] Functionally, it acts as a partial agonist at both M1 and M2 receptors.[1][2]

Q2: What are the known off-target effects of this compound?

The primary "off-target" effects of this compound involve its interaction with other muscarinic receptor subtypes. Specifically, it exhibits:

  • Partial agonism at M2 receptors: While its affinity is higher for M1 receptors, it also activates M2 receptors.[1]

  • Weak antagonism at M3 receptors: this compound has been observed to have a weak antagonistic effect at M3 receptors in certain tissues, such as the guinea pig ileum.

Q3: How does the activity of this compound differ from its enantiomer, Lu 26-047?

The (+)-enantiomer of this compound, Lu 26-047, possesses a different pharmacological profile. It has weak partial M1 agonistic activity and acts as an antagonist at M2 and M3 receptors.

Troubleshooting Guide

Issue: My experimental results are inconsistent or suggest activation of multiple signaling pathways.

This could be due to the simultaneous activation of M1 and M2 receptors by this compound.

Solution:

  • Use selective antagonists: To isolate the M1-mediated effects, pre-treat your system with a selective M2 antagonist (e.g., methoctramine) before applying this compound. Conversely, to study M2-mediated effects, use a selective M1 antagonist (e.g., pirenzepine).

  • Compare with subtype-selective agonists: Run parallel experiments with more selective M1 agonists (e.g., xanomeline) and M2 agonists (e.g., arecoline) to delineate the specific contributions of each receptor subtype to your observed effects.

  • Utilize cell lines with specific receptor expression: If possible, use cell lines engineered to express only the M1 or M2 receptor subtype to eliminate confounding off-target interactions.

Issue: I am observing unexpected inhibitory effects in my assay.

This may be attributable to the weak M3 antagonistic properties of this compound, particularly in tissues with high M3 receptor expression.

Solution:

  • Characterize M3 receptor expression: First, confirm the expression level of M3 receptors in your experimental model (e.g., via qPCR or western blot).

  • Use an M3 agonist: To test for M3 antagonism, assess whether this compound can block the effects of a known M3 agonist (e.g., carbachol) in your system.

Data Presentation

Table 1: Muscarinic Receptor Binding Profile of this compound

Receptor SubtypeAffinity (Ki index)Reference
M1Preferential
M2Lower than M1

Table 2: Functional Activity of this compound and its Enantiomer

CompoundM1 ReceptorM2 ReceptorM3 ReceptorReference
This compoundPartial AgonistPartial AgonistWeak Antagonist
Lu 26-047Weak Partial AgonistAntagonistAntagonist

Experimental Protocols

Protocol 1: Differentiating M1 and M2 Receptor-Mediated Effects using Selective Antagonists

  • Cell/Tissue Preparation: Prepare your cells or tissue slices according to your standard protocol.

  • Antagonist Pre-incubation:

    • For isolating M1 effects: Pre-incubate a subset of your samples with a selective M2 antagonist (e.g., 100 nM methoctramine) for 30 minutes.

    • For isolating M2 effects: Pre-incubate another subset with a selective M1 antagonist (e.g., 1 µM pirenzepine) for 30 minutes.

    • Include a vehicle control group with no antagonist.

  • This compound Stimulation: Add this compound at the desired concentration to all groups and incubate for the appropriate time for your assay.

  • Data Analysis: Measure your desired endpoint (e.g., second messenger levels, protein phosphorylation). Compare the response to this compound in the presence and absence of the selective antagonists to determine the contribution of each receptor subtype.

Visualizations

cluster_Lu26046 This compound cluster_receptors Muscarinic Receptors cluster_effects Downstream Effects Lu26046 This compound M1 M1 Receptor Lu26046->M1 High Affinity M2 M2 Receptor Lu26046->M2 Lower Affinity M3 M3 Receptor Lu26046->M3 Weak Interaction M1_effect Partial Agonism (Primary Effect) M1->M1_effect M2_effect Partial Agonism (Off-Target) M2->M2_effect M3_effect Weak Antagonism (Off-Target) M3->M3_effect

Caption: this compound interaction with muscarinic receptor subtypes.

start Start Experiment prep Prepare Cells/Tissue start->prep split Split into Groups prep->split control Vehicle Control split->control Group 1 m2_ant Pre-incubate with M2 Antagonist split->m2_ant Group 2 m1_ant Pre-incubate with M1 Antagonist split->m1_ant Group 3 stim Stimulate all groups with this compound control->stim m2_ant->stim m1_ant->stim analyze Analyze Endpoint stim->analyze compare Compare Results analyze->compare m1_res Isolate M1 Effects compare->m1_res Group 1 vs 2 m2_res Isolate M2 Effects compare->m2_res Group 1 vs 3 end End m1_res->end m2_res->end

Caption: Workflow for dissecting M1 vs. M2 receptor-mediated effects.

References

Managing side effects of Lu 26-046 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the compound "Lu 26-046" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common practices in preclinical animal research and is intended for illustrative purposes only. Researchers should substitute the placeholder information with actual data from their specific studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed acute side effects of [Investigational Compound] in rodent models?

A1: Acute side effects can vary based on the compound's mechanism of action and the dose administered. Commonly monitored parameters include changes in body weight, food and water intake, and general activity levels. For instance, in a hypothetical study, a dose-dependent decrease in body weight might be observed within the first 24-48 hours post-administration.

Q2: How can I mitigate injection site reactions in my animal subjects?

A2: Injection site reactions can be minimized by using appropriate needle gauges for the species and injection route, rotating injection sites, and ensuring the formulation is at a suitable pH and tonicity. If irritation persists, consider diluting the compound in a different vehicle or exploring alternative routes of administration if the experimental design permits.

Q3: What is the best practice for monitoring for potential neurotoxicity in animal studies?

A3: A functional observational battery (FOB) is a standard method for assessing potential neurotoxicity. This can include monitoring for changes in gait, posture, reactivity to stimuli, and the presence of tremors or convulsions. For more detailed analysis, specialized tests like a rotarod test for motor coordination or a Morris water maze for cognitive function can be employed.

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Group

Problem: Unexpected mortality is observed in the high-dose cohort, exceeding the expected MTD (Maximum Tolerated Dose).

Possible Causes & Solutions:

  • Formulation Error: The compound may not have been completely solubilized or may have precipitated out of solution, leading to an effectively higher, more toxic dose being administered.

    • Troubleshooting Step: Re-evaluate the formulation protocol. Check the solubility of the compound in the chosen vehicle at the target concentration. Ensure proper mixing and visual inspection for precipitates before each administration.

  • Vehicle Toxicity: The vehicle itself may be contributing to the observed toxicity, especially at the volumes required for the high dose.

    • Troubleshooting Step: Run a vehicle-only control group to assess its independent effects. If toxicity is observed, explore alternative, less toxic vehicles.

  • Strain/Species Sensitivity: The chosen animal strain or species may be particularly sensitive to the compound's mechanism of action.

    • Troubleshooting Step: Review literature for known sensitivities of the selected model. Consider a pilot study in a different strain or species to assess tolerability.

Issue 2: Significant and Unintended Weight Loss

Problem: Animals in the treatment groups exhibit a significant loss of body weight (>15%) that is not an intended pharmacologic effect.

Possible Causes & Solutions:

  • Reduced Food/Water Intake: The compound may be causing malaise, nausea, or taste aversion, leading to decreased consumption.

    • Troubleshooting Step: Implement daily monitoring of food and water intake. Provide palatable, high-calorie food supplements to encourage eating. If anorexia is severe, consider a dose reduction or alternative administration route that bypasses the gustatory system (e.g., parenteral instead of oral).

  • Gastrointestinal Toxicity: The compound may be causing direct GI toxicity, leading to malabsorption or diarrhea.

    • Troubleshooting Step: Monitor for signs of GI distress such as diarrhea or changes in fecal consistency. At necropsy, perform a gross examination of the GI tract and consider histopathological analysis.

  • Metabolic Effects: The compound could be increasing metabolic rate.

    • Troubleshooting Step: If available, utilize metabolic cages to assess energy expenditure.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study Results for [Investigational Compound] in Mice

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsMean Body Weight Change (Day 7)
Vehicle Control50/5No observable abnormalities+5.2%
1050/5Mild, transient hypoactivity+2.1%
3051/5Significant hypoactivity, piloerection-8.5%
10054/5Severe hypoactivity, ataxia, tremors-19.7% (for survivor)

Experimental Protocols

Protocol 1: Single-Dose Acute Toxicity Assessment
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Group Allocation: Animals are randomized into four groups (n=5/sex/group): Vehicle control, low dose, mid dose, and high dose.

  • Compound Administration: The investigational compound is formulated in a 0.5% methylcellulose/water vehicle and administered via oral gavage in a single dose.

  • Monitoring: Animals are observed continuously for the first 4 hours post-dosing, then at 8 and 24 hours, and daily thereafter for 14 days. Observations include clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint: At day 14, surviving animals are euthanized, and a gross necropsy is performed.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation cluster_analysis Analysis Phase a Acclimatize Animals b Randomize into Groups a->b d Administer Single Dose b->d c Prepare Compound Formulation c->d e Record Clinical Signs (4h, 8h, 24h) d->e f Daily Body Weight & Health Check e->f g Terminal Euthanasia (Day 14) f->g h Gross Necropsy g->h i Data Analysis & Reporting h->i

Caption: Workflow for a single-dose acute toxicity study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Mortality Observed cause1 Formulation Error? start->cause1 cause2 Vehicle Toxicity? start->cause2 cause3 Strain Sensitivity? start->cause3 sol1 Re-evaluate Formulation Protocol cause1->sol1 sol2 Run Vehicle-Only Control cause2->sol2 sol3 Conduct Pilot in New Strain cause3->sol3

Interpreting unexpected results with Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lu 26-046 in their experiments. The information is designed to help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a muscarinic acetylcholine receptor (mAChR) ligand. It acts as a partial agonist at M1 and M2 receptors and a weak antagonist at M3 receptors.[1][2] Its preferential affinity for the M1 receptor subtype is a key feature of its pharmacological profile.[1]

Q2: What are the known binding affinities of this compound for muscarinic receptor subtypes?

The binding affinities (Ki) of this compound have been determined for M1, M2, and M3 receptors.

Receptor SubtypeKi (nM)Activity
M10.51Partial Agonist
M226Partial Agonist
M35Weak Antagonist
Data sourced from MedChemExpress.[2]

Q3: In what types of in vivo studies has this compound been used?

This compound has been utilized in animal models to investigate its effects on the central nervous system. Notably, it has been used in drug discrimination studies in rats, where its stimulus properties are primarily mediated by central M1 receptor stimulation.[1]

Troubleshooting Guide for Unexpected Results

Issue 1: Observed a bell-shaped dose-response curve in our cell-based assay.

Possible Cause: This is a classic pharmacological phenomenon for partial agonists. At lower concentrations, this compound binds to and activates the M1 or M2 receptors, leading to an increasing response. However, at higher concentrations, it starts to compete with and displace any endogenous full agonists (like acetylcholine in cell culture media) from the receptor. Since this compound produces a submaximal response compared to a full agonist, this displacement leads to a decrease in the overall observed response, resulting in a bell-shaped curve.

Troubleshooting Steps:

  • Review Ligand Concentration: Ensure that the concentrations of this compound used are appropriate to capture the full dose-response relationship, including the descending portion of the curve.

  • Control for Endogenous Agonists: If possible, perform experiments in serum-free media or media with very low levels of choline to minimize the presence of endogenous acetylcholine.

  • Co-treatment with a Full Agonist: To confirm partial agonism, pre-treat your cells with a fixed concentration of a full muscarinic agonist (e.g., carbachol) and then add increasing concentrations of this compound. You should observe a competitive inhibition of the full agonist's effect.

Issue 2: Inconsistent or contradictory results across different cell lines.

Possible Cause: The cellular response to this compound is highly dependent on the relative expression levels of M1, M2, and M3 muscarinic receptor subtypes in the specific cell line being used.

  • High M1 expression: Expect a stimulatory response, likely mediated through Gq signaling (IP3/DAG pathway).

  • High M2 expression: Expect an inhibitory response, likely mediated through Gi signaling (inhibition of adenylyl cyclase).

  • High M3 expression: A weak antagonistic effect might be observed, potentially blocking the effects of endogenous acetylcholine.

Troubleshooting Steps:

  • Characterize Receptor Expression: Perform qPCR or Western blotting to determine the relative expression levels of M1, M2, and M3 receptors in your cell lines.

  • Use Receptor-Specific Antagonists: To dissect the contribution of each receptor subtype, co-treat with selective antagonists for M1 (e.g., pirenzepine), M2 (e.g., methoctramine), or M3 (e.g., 4-DAMP).

  • Consult Literature for Cell Line Profiles: Review literature to understand the known muscarinic receptor expression profiles of the cell lines you are using.

Issue 3: Lack of a significant response at expected concentrations.

Possible Cause:

  • Low Receptor Density: The cell line may express very low levels of the target muscarinic receptors.

  • Poor Compound Stability: this compound may be unstable in your experimental buffer or media over the time course of the experiment.

  • Incorrect Assay Endpoint: The chosen functional assay may not be sensitive to the signaling pathway activated by this compound in your specific system. For example, measuring cAMP levels will primarily detect Gi-coupled (M2) or Gs-coupled receptor activity, while measuring intracellular calcium is more appropriate for Gq-coupled (M1, M3) receptors.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm the presence of M1 and/or M2 receptors in your cell line.

  • Assess Compound Stability: Prepare fresh solutions of this compound for each experiment. Consider performing a time-course experiment to check for signal degradation.

  • Optimize Assay Endpoint: Based on the expected receptor subtype, choose an appropriate downstream assay (e.g., IP1 accumulation or calcium flux for M1; cAMP inhibition for M2).

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for M1 Receptor Activation

  • Cell Culture: Plate cells expressing the M1 receptor (e.g., CHO-K1 cells stably transfected with the human M1 receptor) in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., carbachol) and a negative control (buffer alone).

  • Assay Execution:

    • Place the 96-well plate into a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound dilutions, positive control, and negative control to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Lu26046_Signaling_Pathways cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) cluster_M3 M3 Receptor (Gq-coupled) M1 M1 Gq Gq M1->Gq This compound (Partial Agonist) PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2 M2 Gi Gi M2->Gi This compound (Partial Agonist) AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP M3 M3 Gq_M3 Gq M3->Gq_M3 This compound (Weak Antagonist)

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Workflow start Unexpected Result Observed q1 Is the dose-response curve bell-shaped? start->q1 a1_yes Likely due to partial agonism. - Titrate concentrations carefully. - Control for endogenous agonists. q1->a1_yes Yes q2 Are results inconsistent across cell lines? q1->q2 No end Refined Experiment a1_yes->end a2_yes Differential receptor expression. - Profile M1/M2/M3 expression. - Use selective antagonists. q2->a2_yes Yes q3 Is there a lack of response? q2->q3 No a2_yes->end a3_yes Possible low receptor density, compound instability, or wrong assay. - Verify receptor expression. - Check compound stability. - Optimize assay endpoint. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Improving the Solubility of Lu 26-046 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the muscarinic M1/M2 receptor agonist, Lu 26-046, in the context of in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a potent agonist for the muscarinic M1 and M2 receptors and a weak antagonist for the M3 receptor.[1] Like many small molecule compounds developed for pharmacological research, this compound is susceptible to poor aqueous solubility, which can lead to several challenges in in vitro settings. These challenges include precipitation in aqueous assay buffers, inaccurate concentration measurements, and reduced compound activity, all of which can compromise the reliability and reproducibility of experimental results.

Q2: What are the initial steps to dissolve this compound for an in vitro experiment?

The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds. It is crucial to ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced cytotoxicity or artifacts.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This phenomenon, often called "crashing out," is common for poorly soluble compounds. Several strategies can be employed to mitigate this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally well below 1%.

  • Use a co-solvent system: In some instances, a combination of solvents can better maintain the compound's solubility.

  • Employ solubility enhancers: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve solubility.

Q4: Are there alternative solvents to DMSO if it is not effective or compatible with my assay?

Yes, other water-miscible organic solvents can be tested. The choice of solvent will depend on the specific compound and the tolerance of the experimental system. It is essential to run a vehicle control to account for any effects of the solvent on the experiment.

Q5: Can I use pH modification to improve the solubility of this compound?

Yes, if this compound has ionizable groups, adjusting the pH of the solution can significantly enhance its solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and improved solubility. Since many muscarinic agonists contain amine groups, they are often basic in nature, suggesting that a slightly acidic buffer might improve solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the initial solvent. The chosen solvent has insufficient solubilizing power for the compound.- Try a stronger organic solvent (e.g., DMSO, DMF).- Gently warm the solution (e.g., 37°C) and vortex or sonicate to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has "crashed out" due to poor aqueous solubility.- Reduce the final concentration of this compound.- Decrease the percentage of the organic solvent in the final solution.- Pre-warm the aqueous buffer before adding the compound stock solution.- Add the stock solution dropwise while vortexing the buffer.
The solution is cloudy or contains visible particles after dilution. The compound has formed aggregates or fine precipitates.- Filter the solution through a 0.22 µm syringe filter to remove aggregates.- Consider using solubility enhancers like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68).
Inconsistent results between experiments. The compound may not be fully solubilized or is precipitating over time in the assay plate.- Prepare fresh dilutions of this compound for each experiment.- Visually inspect assay plates for any signs of precipitation before and after the incubation period.- Re-evaluate the solubilization protocol to ensure complete dissolution.
Observed cellular toxicity at higher concentrations. The toxicity may be due to the compound itself, the organic solvent, or a combination of both.- Run a vehicle control with the same concentration of the organic solvent to assess its toxicity.- Lower the final concentration of both this compound and the organic solvent.- If possible, switch to a less toxic solvent or a formulation with a lower solvent concentration.

Quantitative Data Summary

Table 1: Properties of Common Solvents for In Vitro Assays

Solvent Dielectric Constant (20°C) Boiling Point (°C) Notes
Water80.1100The biological standard, but poor solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)47.2189A powerful solvent, but can be toxic to cells at higher concentrations (>1%).
Ethanol24.678.4A less toxic alternative to DMSO, but also less potent as a solvent.
Methanol33.064.7Similar to ethanol but can be more toxic.
Dimethylformamide (DMF)36.7153A strong solvent, but with known toxicity.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Assay Buffer
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix for an additional 30 seconds.

  • Perform serial dilutions in the pre-warmed aqueous buffer to achieve the final desired concentrations for the assay.

  • Visually inspect the final dilutions for any signs of precipitation before adding them to the cells or assay plate.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Warming add_solvent->dissolve store Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Buffer store->prewarm Use Stock add_stock Add Stock Solution Dropwise prewarm->add_stock mix Vortex add_stock->mix serial_dilute Perform Serial Dilutions mix->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay Use Working Solution incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

troubleshooting_logic start Precipitation Observed? check_concentration Is Final Concentration Too High? start->check_concentration check_solvent Is Solvent % Too High? check_concentration->check_solvent No reduce_conc Reduce Concentration check_concentration->reduce_conc Yes check_mixing Was Mixing Adequate? check_solvent->check_mixing No reduce_solvent Reduce Solvent % check_solvent->reduce_solvent Yes use_enhancers Consider Solubility Enhancers check_mixing->use_enhancers No improve_mixing Improve Mixing Technique check_mixing->improve_mixing Yes

Caption: A logical flowchart for troubleshooting precipitation issues with this compound.

References

Lu 26-046 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lu 26-046 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent agonist for the muscarinic M1 and M2 acetylcholine receptors and a weak antagonist for the M3 receptor.[1][2] Its primary use is in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes, including cognition.[3][4]

Q2: What are the general recommendations for storing this compound?

A2: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[2] While specific long-term storage temperatures are not consistently published, a general recommendation for solid forms of many small molecules is to store them desiccated at -20°C. For solutions, storage at -80°C is often recommended to maintain stability.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound. For in vivo studies, the stock solution can then be further diluted in an appropriate vehicle such as saline or phosphate-buffered saline (PBS).

Q4: What is the known receptor binding profile of this compound?

A4: The binding affinities (Ki) of this compound for muscarinic receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)
Muscarinic M10.51 nM
Muscarinic M226 nM
Muscarinic M35 nM (weak antagonist)
[Data sourced from MedChemExpress]

Troubleshooting Guide

Issue: I am observing a decrease in the activity of this compound in my long-term cell culture experiment.

  • Question 1: Could my stock solution of this compound have degraded?

    • Answer: Improper storage of the stock solution can lead to degradation. Ensure your DMSO stock is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is also advisable to prepare fresh stock solutions periodically.

  • Question 2: Is it possible that this compound is not stable in my cell culture medium at 37°C for extended periods?

    • Answer: The stability of small molecules in aqueous solutions at physiological temperatures can be limited. To mitigate this, you can try the following:

      • Replenish the cell culture medium with freshly diluted this compound more frequently (e.g., every 24-48 hours).

      • Conduct a stability test of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for various durations, followed by analytical assessment (e.g., HPLC) to check for degradation.

  • Question 3: Could the compound be adhering to the plasticware?

    • Answer: Some small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. To minimize this, consider using low-adhesion plasticware or glassware for your experiments.

  • Question 4: Are there any known incompatibilities of this compound with common cell culture supplement?

    • Answer: While specific incompatibilities for this compound are not widely documented, some components of serum or other supplements could potentially interact with the compound. If you suspect this, you could try using a serum-free medium or a different batch of serum to see if the issue persists.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working t0 Time 0 prep_working->t0 Incubate t24 24 hours prep_working->t24 Incubate t48 48 hours prep_working->t48 Incubate t72 72 hours prep_working->t72 Incubate hplc HPLC Analysis (Assess Peak Area) t0->hplc bioassay Cell-Based Bioassay (Functional Response) t0->bioassay t24->hplc t24->bioassay t48->hplc t48->bioassay t72->hplc t72->bioassay data_analysis Determine Stability Profile hplc->data_analysis Compare Results bioassay->data_analysis Compare Results M1_signaling_pathway Simplified M1 Muscarinic Receptor Signaling Pathway Lu26046 This compound M1R M1 Receptor Lu26046->M1R Agonist Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_response PKC->Cellular_response

References

Technical Support Center: Lu 26-046 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lu 26-046 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective muscarinic acetylcholine receptor (mAChR) ligand. It exhibits a complex pharmacological profile, acting as a partial agonist at the M1 and M2 muscarinic receptors and a weak antagonist at the M3 muscarinic receptor.[1][2] This mixed agonist-antagonist profile is a critical factor to consider in experimental design and data interpretation.

Q2: What are the reported binding affinities of this compound for muscarinic receptor subtypes?

This compound displays high affinity for the M1 receptor, moderate affinity for the M3 receptor, and lower affinity for the M2 receptor. The reported inhibitor constant (Ki) values are summarized in the table below.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M10.51
M226
M35

Data compiled from multiple sources.[3][4][5]

Table 2: Illustrative Functional Potency and Efficacy of Muscarinic Agonists

CompoundTarget ReceptorAssay TypeEC50Emax (% of Full Agonist)
CarbacholM1Calcium Flux1.7 µM100%
Oxotremorine MM2cAMP Inhibition140 nM100%
PilocarpineM1Calcium Flux6.8 µMPartial Agonist
McN-A-343M1Calcium Flux11 nMPartial Agonist

This data is for illustrative purposes and compiled from various sources.

Troubleshooting Guide

Issue 1: Unexpected or contradictory results in functional assays.

  • Potential Cause: The mixed agonist/antagonist profile of this compound can lead to complex functional outcomes depending on the receptor subtypes expressed in your experimental system. For instance, in a system with high M3 expression, the antagonistic effects might mask the M1/M2 agonistic effects.

  • Troubleshooting Steps:

    • Characterize Your System: Profile the relative expression levels of M1, M2, and M3 receptors in your cell line or tissue preparation using techniques like qPCR or western blotting.

    • Use Subtype-Selective Antagonists: To isolate the effect of this compound on a specific receptor subtype, use selective antagonists for the other subtypes. For example, to study M1 agonism, pre-incubate with a selective M2 antagonist (e.g., methoctramine) and a selective M3 antagonist (e.g., 4-DAMP).

    • Vary Agonist Concentration: As a partial agonist, this compound may exhibit a bell-shaped dose-response curve in some systems. Ensure you test a wide range of concentrations to capture the full pharmacological profile.

Issue 2: Difficulty in distinguishing between M1 and M2 agonistic effects.

  • Potential Cause: Both M1 and M2 receptors can be activated by this compound, and their downstream signaling pathways can sometimes interact or produce similar physiological readouts in complex systems.

  • Troubleshooting Steps:

    • Utilize Specific Signaling Assays:

      • For M1 (Gq-coupled), measure inositol phosphate (IP) accumulation or intracellular calcium mobilization.

      • For M2 (Gi-coupled), measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

    • Employ Pertussis Toxin (PTX): Pre-treatment with PTX, which uncouples Gi proteins, can abolish the M2-mediated signal, thereby isolating the Gq-mediated M1 signal.

    • Use Knockout/Knockdown Models: If available, use cell lines or animal models with specific knockout or knockdown of M1 or M2 receptors to confirm the contribution of each subtype to the observed effect.

Issue 3: Inconsistent results in cognitive or behavioral studies in vivo.

  • Potential Cause: The behavioral effects of this compound can be influenced by its peripheral actions due to the widespread distribution of muscarinic receptors. The weak M3 antagonism could also contribute to unforeseen side effects.

  • Troubleshooting Steps:

    • Central vs. Peripheral Administration: Compare the effects of central (e.g., intracerebroventricular) versus systemic (e.g., intraperitoneal) administration to distinguish between central and peripheral effects.

    • Use Peripherally Restricted Antagonists: Co-administer this compound with a muscarinic antagonist that does not cross the blood-brain barrier (e.g., N-methylscopolamine) to block peripheral effects.

    • Dose-Response Studies: Carefully conduct dose-response studies to identify a therapeutic window where the desired cognitive effects are observed without significant peripheral side effects.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M1 Receptor Agonism

This protocol is designed to measure the activation of the Gq-coupled M1 receptor by quantifying changes in intracellular calcium.

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human M1 muscarinic receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference full agonist (e.g., carbachol) in the assay buffer.

  • Data Acquisition: Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds. Add the compound solutions to the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the response as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence. Normalize the data to the response of a maximal concentration of the reference full agonist. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: cAMP Accumulation Assay for M2 Receptor Agonism

This protocol measures the activation of the Gi-coupled M2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Cell Culture: Plate CHO or HEK-293 cells stably expressing the human M2 muscarinic receptor in a suitable multi-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation: Pre-incubate the cells with the test compounds for 15-30 minutes. Then, add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a three-parameter logistic equation to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

M1_Signaling_Pathway Lu26046 This compound M1R M1 Receptor Lu26046->M1R (Agonist) Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: M1 receptor signaling pathway activated by this compound.

Experimental_Workflow_Calcium_Flux cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells 1. Plate M1-expressing cells in 96-well plate Dye_Loading 2. Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Compound_Prep 3. Prepare serial dilutions of this compound Dye_Loading->Compound_Prep Baseline 4. Read baseline fluorescence Compound_Prep->Baseline Add_Compound 5. Add this compound to wells Baseline->Add_Compound Read_Signal 6. Measure fluorescence change over time Add_Compound->Read_Signal Calculate 7. Calculate Max - Min fluorescence Read_Signal->Calculate Plot 8. Plot dose-response curve Calculate->Plot Determine 9. Determine EC50 and Emax Plot->Determine

Caption: Experimental workflow for a calcium flux assay.

Confounding_Factors Lu26046 This compound M1 M1 Agonism (Partial) Lu26046->M1 M2 M2 Agonism (Partial) Lu26046->M2 M3 M3 Antagonism (Weak) Lu26046->M3 Observed_Effect Observed Experimental Effect M1->Observed_Effect Contributes to M2->Observed_Effect Contributes to M3->Observed_Effect Modulates

Caption: Confounding factors in this compound research.

References

Technical Support Center: Antagonizing Lu 26-046 Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively blocking the effects of the M1/M2 muscarinic receptor agonist, Lu 26-046, with an antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the pharmacological profile of this compound?

A1: this compound is a potent agonist for the muscarinic M1 and M2 receptors and a weak antagonist for the M3 receptor. Its binding affinities (Ki) have been determined as follows:

  • M1 Receptor: 0.51 nM

  • M2 Receptor: 26 nM

  • M3 Receptor: 5 nM

Due to its high affinity for the M1 receptor, the effects of this compound are believed to be primarily mediated by the activation of this receptor subtype.

Q2: Which antagonists can be used to block the effects of this compound?

A2: To effectively block the effects of this compound, it is recommended to use antagonists with high affinity for M1 and/or M2 receptors. The choice of antagonist will depend on the specific research question and the desired selectivity.

  • To block M1 receptor-mediated effects: Selective M1 antagonists such as pirenzepine are recommended.

  • To block M2 receptor-mediated effects: Selective M2 antagonists like methoctramine are suitable.

  • For non-selective blockade of both M1 and M2 receptors: Non-selective muscarinic antagonists like atropine or scopolamine can be used.

Q3: How do I choose the appropriate concentration of the antagonist?

A3: The appropriate concentration of the antagonist depends on its binding affinity (Ki or IC50) for the target receptor and the concentration of this compound used in the experiment. A general starting point is to use the antagonist at a concentration equivalent to its Ki or IC50 value. For complete blockade, concentrations 10- to 100-fold higher than the Ki or IC50 may be necessary. It is crucial to perform a dose-response curve to determine the optimal antagonist concentration for your specific experimental conditions.

Q4: What are the expected downstream signaling effects of this compound, and how can I measure their blockade?

A4: this compound is expected to activate the following signaling pathways:

  • M1 Receptor (Gq-coupled): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.[1][2]

  • M2 Receptor (Gi-coupled): Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

The blockade of these effects by an antagonist can be measured using various in vitro functional assays, such as calcium flux assays for M1 and cAMP assays for M2.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Incomplete or no blockade of this compound effects observed.

Possible Cause Troubleshooting Step
Insufficient Antagonist Concentration Increase the concentration of the antagonist. Perform a dose-response experiment to determine the IC50 of the antagonist against a fixed concentration of this compound.
Incorrect Antagonist Selection Ensure the chosen antagonist has a high affinity for the receptor subtype you are targeting (M1 or M2). Refer to the antagonist selectivity table below.
Agonist Concentration Too High If using a very high concentration of this compound, it may overcome the competitive antagonism. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
Experimental Artifacts Verify the integrity and concentration of your antagonist stock solution. Ensure proper incubation times for both the antagonist and agonist.

Issue 2: High background signal in functional assays.

Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some cell lines may exhibit constitutive (agonist-independent) receptor activity. This can be assessed by measuring the basal signal in the absence of any ligand.
Cell Health Ensure cells are healthy and not overgrown, as this can lead to non-specific signaling.
Assay Buffer Components Some components in the assay buffer may interfere with the signaling pathway. Test the effect of individual buffer components on the basal signal.

Data Presentation

Table 1: Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists

AntagonistM1M2M3M4M5Selectivity Profile
Pirenzepine 12 - 21115 - 310~1000168~1000M1 selective
Methoctramine ~10010 - 80~1000~100~1000M2 selective
Atropine 1.273.242.210.772.84Non-selective
Scopolamine ~1~1~1~1~1Non-selective

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for M1 Receptor Antagonism

This protocol is designed to measure the ability of an antagonist to block this compound-induced calcium mobilization in cells expressing the M1 muscarinic receptor.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1, HEK293-M1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution.

  • Antagonist stock solution.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the desired concentrations of the antagonist to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (no antagonist).

  • Baseline Reading: Place the plate in the fluorescence plate reader and record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Addition and Measurement: Add a pre-determined concentration of this compound (e.g., EC80) to the wells and immediately begin recording the fluorescence signal for 60-120 seconds.

  • Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. To determine the IC50 of the antagonist, plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation.

Protocol 2: In Vitro cAMP Assay for M2 Receptor Antagonism

This protocol measures the ability of an antagonist to reverse the this compound-induced inhibition of cAMP production in cells expressing the M2 muscarinic receptor.

Materials:

  • Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-M2).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • This compound stock solution.

  • Antagonist stock solution.

  • Cell lysis buffer (provided with the cAMP kit).

  • Microplate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the M2-expressing cells into a microplate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes at 37°C. Include a vehicle control.

  • Agonist and Forskolin Stimulation: Add a mixture of this compound (at a concentration that gives a significant inhibition of the forskolin response, e.g., EC80) and a fixed concentration of forskolin (e.g., 1-10 µM) to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • cAMP Detection: Perform the cAMP measurement following the kit's instructions.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the M2 receptor activation. To determine the IC50 of the antagonist, plot the percentage of reversal of this compound-induced inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation.

Mandatory Visualization

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lu26046 This compound M1R M1 Receptor Lu26046->M1R Activates Antagonist Antagonist Antagonist->M1R Blocks Gq Gq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: M1 muscarinic receptor signaling pathway activated by this compound and blocked by an antagonist.

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lu26046 This compound M2R M2 Receptor Lu26046->M2R Activates Antagonist Antagonist Antagonist->M2R Blocks Gi Gi M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: M2 muscarinic receptor signaling pathway activated by this compound and blocked by an antagonist.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Antagonism Protocol cluster_analysis Data Analysis PrepareCells Prepare Cells (e.g., CHO-M1/M2) Preincubate Pre-incubate with Antagonist PrepareCells->Preincubate PrepareReagents Prepare Reagents (this compound, Antagonist) PrepareReagents->Preincubate Stimulate Stimulate with This compound Preincubate->Stimulate Measure Measure Response (Calcium or cAMP) Stimulate->Measure PlotData Plot Dose-Response Curve Measure->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50

Caption: General experimental workflow for determining antagonist potency against this compound.

References

Validation & Comparative

A Comparative In Vivo Analysis of Lu 26-046 and O-Me-THPO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two muscarinic receptor agonists, Lu 26-046 and O-Me-THPO. The information is compiled from preclinical studies to assist researchers in understanding their distinct pharmacological profiles.

Executive Summary

This compound and O-Me-THPO are both agonists of muscarinic acetylcholine receptors, yet they exhibit distinct in vivo effects due to their differing receptor subtype selectivity. This compound acts as a partial agonist with a preference for the M1 receptor subtype, while O-Me-THPO is a non-selective full agonist across M1, M2, and M3 receptors.[1] This fundamental difference in their mechanism of action translates to varied behavioral and physiological outcomes in preclinical models. In vivo studies, primarily utilizing drug discrimination paradigms in rats, suggest that the stimulus effects of this compound are mediated by central M1 receptor activation, whereas O-Me-THPO's effects are predominantly linked to M2 receptor stimulation.[1]

Receptor Binding and Functional Activity Profile

The following table summarizes the in vitro receptor binding affinities and functional activities of this compound and O-Me-THPO, which form the basis for their observed in vivo effects.

ParameterThis compoundO-Me-THPOReference
Receptor Selectivity Preferential for M1 over M2Non-selective (M1, M2, M3)[1]
M1 Receptor Activity Partial AgonistFull Agonist[1]
M2 Receptor Activity Partial AgonistFull Agonist[1]
M3 Receptor Activity Weak AntagonistFull Agonist

In Vivo Effects: A Comparative Overview

The subsequent sections detail the in vivo effects of this compound and O-Me-THPO, focusing on drug discrimination, cognitive enhancement, and cardiovascular effects.

Drug Discrimination Studies

Drug discrimination studies in rats are pivotal in elucidating the subjective in vivo effects of psychoactive compounds. These studies indicate that this compound and O-Me-THPO produce distinct interoceptive cues.

ParameterThis compoundO-Me-THPOReference
Primary Mediating Receptor Central M1 (partial stimulation)Central M2 stimulation
Substitution for this compound Dose-dependent full substitutionPartial substitution
Substitution for O-Me-THPO Partial substitutionDose-dependent full substitution
Effect of Scopolamine Partial inhibition of discriminative effectsAntagonism of discriminative effects
Cognitive Function

While direct comparative studies on cognitive enhancement are limited, the M1 receptor agonism of this compound suggests its potential as a cognitive enhancer, a therapeutic strategy explored for conditions like Alzheimer's disease. The non-selective profile of O-Me-THPO complicates its potential in this area due to the opposing roles of muscarinic receptor subtypes in cognition.

Further quantitative data from head-to-head trials in models of cognitive impairment (e.g., scopolamine-induced amnesia) are needed for a complete comparison.

Cardiovascular Effects

Preclinical data on a closely related M1-preferring agonist, Lu 25-109, which fully substitutes for this compound in drug discrimination studies, provides insight into the likely cardiovascular profile of this compound.

ParameterThis compound (inferred from Lu 25-109)O-Me-THPOReference
Mean Arterial Pressure No significant effect in anesthetized ratsNot reported
Heart Rate Significant increase (maximum of 37%)Significant increase (maximum of 37%)

Experimental Protocols

Drug Discrimination in Rats

Objective: To characterize and compare the subjective effects of this compound and O-Me-THPO.

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever after an injection of the training drug (e.g., this compound or O-Me-THPO) and the other lever after a saline injection to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Testing: Once trained, substitution tests are conducted with various doses of this compound, O-Me-THPO, and other compounds to determine if they produce similar subjective effects to the training drug, indicated by the percentage of responses on the drug-appropriate lever. Antagonism studies are also performed by pre-treating the animals with an antagonist like scopolamine before administering the training drug.

Cardiovascular Monitoring in Anesthetized Rats

Objective: To assess the effects of this compound and O-Me-THPO on blood pressure and heart rate.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with urethane.

  • Instrumentation: A catheter is inserted into the carotid artery for direct blood pressure measurement, and ECG electrodes are placed to monitor heart rate.

  • Drug Administration: The test compounds (this compound or O-Me-THPO) are administered intravenously.

  • Data Collection: Mean arterial pressure and heart rate are continuously recorded before and after drug administration to determine the magnitude and duration of any changes.

Signaling Pathways

The distinct in vivo effects of this compound and O-Me-THPO can be attributed to their differential engagement of downstream signaling pathways, primarily through Gq and Gi proteins.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lu26046 This compound (Partial Agonist) M1R M1 Receptor Lu26046->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: M1 Receptor Signaling Pathway activated by this compound.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OMeTHPO O-Me-THPO (Full Agonist) M2R M2 Receptor OMeTHPO->M2R Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response

Caption: M2 Receptor Signaling Pathway activated by O-Me-THPO.

Conclusion

This compound and O-Me-THPO exhibit distinct in vivo pharmacological profiles driven by their differential activities at muscarinic receptor subtypes. This compound, through its preferential partial agonism at M1 receptors, demonstrates a profile suggestive of a potential cognitive enhancer with a potentially favorable side-effect profile concerning typical cholinergic adverse events. In contrast, O-Me-THPO, as a non-selective full agonist, produces broader physiological effects, with its discriminative stimulus properties being primarily mediated by M2 receptors. The choice between these compounds for research or therapeutic development will critically depend on the desired physiological outcome and the targeted receptor population. Further head-to-head in vivo studies providing detailed quantitative data are warranted to fully delineate their comparative pharmacology.

References

A Comparative Guide: Lu 26-046 and Pilocarpine at the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key muscarinic receptor agonists, Lu 26-046 and pilocarpine, with a specific focus on their interactions with the M1 muscarinic acetylcholine receptor (M1R). The information presented is curated from experimental data to assist in research and development decisions.

Introduction

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and peripheral ganglia. Its role in cognitive processes, such as learning and memory, has made it a significant target for therapeutic intervention in neurological disorders, including Alzheimer's disease and schizophrenia. Both this compound and pilocarpine are known to interact with M1Rs, but they exhibit distinct pharmacological profiles. This guide aims to delineate these differences through a comparative analysis of their binding affinities, functional activities, and signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and pilocarpine at muscarinic receptors.

Table 1: Binding Affinity (Ki) of this compound and Pilocarpine at Muscarinic Receptor Subtypes

CompoundM1 (nM)M2 (nM)M3 (nM)M4M5
This compound 0.51[1][2]26[1][2]5[1]Data not availableData not available
Pilocarpine 6606.93 (human cloned, in CHO cells)Data not availableData not availableData not availableData not available

Table 2: Functional Activity (EC50) and Efficacy of this compound and Pilocarpine

CompoundReceptorAssayEC50 (µM)Efficacy (% of Carbachol)
This compound M1, M2--Partial Agonist
Pilocarpine M1/M3Phosphoinositide (PI) turnover1835%
M2low-Km GTPase4.550%

Comparative Analysis

This compound demonstrates a notable preference for the M1 receptor, with a significantly lower Ki value compared to the M2 and M3 subtypes. It functions as a partial agonist at both M1 and M2 receptors, while exhibiting weak antagonistic properties at the M3 receptor. The discriminative stimulus properties of this compound are suggested to be mediated by the partial agonism at central M1 receptors.

Pilocarpine , a long-standing therapeutic agent, is generally classified as a full agonist at M1 receptors, although some studies characterize it as a partial agonist at both M1 and M2 receptors within the central nervous system. It has the ability to activate all five muscarinic receptor subtypes. Interestingly, pilocarpine's functional profile can be context-dependent, acting as an antagonist or a biased agonist at M3 receptors under certain cellular conditions. Furthermore, it has been identified as an M1 and M3 selective agonist in some functional assays.

Signaling Pathways

The activation of M1 receptors by agonists typically leads to the stimulation of Gq/11 proteins, resulting in the activation of phospholipase C and subsequent downstream signaling cascades.

Pilocarpine has been shown to activate Gα(q/11) and Gα(s)-dependent signaling pathways. However, it does not appear to facilitate the coupling of the M1 receptor to Gα(i1/2). The proconvulsant effects of pilocarpine are mediated through M1 receptor activation and involve the extracellular signal-regulated kinase (ERK) signaling cascade.

The specific G-protein coupling and downstream signaling pathways for This compound are not as extensively characterized in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

M1_Receptor_Signaling_Pathway cluster_agonists Agonists cluster_gproteins G Proteins Lu26046 This compound M1R M1 Receptor Lu26046->M1R Partial Agonist Pilocarpine Pilocarpine Pilocarpine->M1R Full/Partial Agonist Gq11 Gαq/11 M1R->Gq11 Activates Gs Gαs M1R->Gs Activates PLC Phospholipase C Gq11->PLC Activates AdenylylCyclase Adenylyl Cyclase Gs->AdenylylCyclase Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Leads to ERK ERK Activation Ca_PKC->ERK cAMP cAMP AdenylylCyclase->cAMP Produces

Caption: M1 Receptor Signaling Pathways for this compound and Pilocarpine.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_binding_assay Binding Affinity Assay cluster_functional_assay Functional Activity Assay CHO_cells CHO Cells Expressing Human M1 Receptor Radioligand Radioligand Binding ([3H]pirenzepine) CHO_cells->Radioligand PI_turnover Phosphoinositide Turnover Assay CHO_cells->PI_turnover GTPase_assay Low-Km GTPase Assay CHO_cells->GTPase_assay Incubation Incubation with This compound or Pilocarpine Radioligand->Incubation Measurement Measurement of Displacement Incubation->Measurement Ki_calc Calculation of Ki Measurement->Ki_calc EC50_Emax_calc Calculation of EC50 & Emax PI_turnover->EC50_Emax_calc GTPase_assay->EC50_Emax_calc

Caption: General Experimental Workflow for Receptor Characterization.

Experimental Protocols

Radioligand Binding Assays (for Ki Determination)

A common method to determine the binding affinity (Ki) of a compound for a receptor is through competitive radioligand binding assays.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human M1 muscarinic receptor subtype.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.

  • Radioligand: A radiolabeled antagonist with high affinity for the M1 receptor, such as [3H]pirenzepine, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or pilocarpine).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (for EC50 and Efficacy Determination)

Functional assays measure the biological response elicited by an agonist.

Phosphoinositide (PI) Turnover Assay (for Gq/11 activation):

  • Cell Culture: Cells expressing the M1 receptor are cultured and often labeled with [3H]myo-inositol to incorporate it into membrane phosphoinositides.

  • Stimulation: The cells are stimulated with various concentrations of the agonist (this compound or pilocarpine).

  • Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Quantification: The amount of accumulated inositol phosphates is quantified, often by ion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values. Efficacy is often expressed as a percentage of the response to a standard full agonist like carbachol.

Low-Km GTPase Assay (for G-protein activation):

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

  • Assay Conditions: Membranes are incubated with [γ-32P]GTP in the presence of varying concentrations of the agonist.

  • Hydrolysis Measurement: The rate of GTP hydrolysis to GDP is measured by quantifying the amount of released [32P]phosphate.

  • Data Analysis: Agonist-stimulated GTPase activity is plotted against agonist concentration to determine EC50 and Emax values.

Conclusion

This compound and pilocarpine present distinct profiles at the M1 muscarinic receptor. This compound is a more selective partial agonist for the M1 receptor, which may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to the broader activity of pilocarpine. Pilocarpine's activity as a full or partial agonist across multiple muscarinic subtypes, along with its context-dependent effects, highlights its complex pharmacology. The choice between these compounds for research or therapeutic development will depend on the desired level of selectivity and the specific signaling outcomes being targeted. Further head-to-head comparative studies, particularly on the downstream signaling of this compound, are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Muscarinic Activation by Lu 26-046 and Oxotremorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lu 26-046 and oxotremorine, two frequently studied muscarinic acetylcholine receptor (mAChR) agonists. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a diverse range of physiological functions, including learning, memory, cognition, and the regulation of the autonomic nervous system. As such, they are significant targets for therapeutic intervention in various disorders.

This compound is a synthetic compound that has been characterized as a muscarinic receptor agonist with a degree of selectivity. Oxotremorine , a classic muscarinic agonist, is widely used as a research tool to study the effects of cholinergic stimulation and is generally considered a non-selective agonist. This guide will delve into the quantitative differences in their receptor activation profiles and provide an overview of the experimental methodologies used to characterize these compounds.

Quantitative Comparison of this compound and Oxotremorine

Table 1: Muscarinic Receptor Binding Affinity (Ki) in nM

CompoundM1M2M3M4M5
This compound 0.51[1]26[1]5 (weak antagonist)[1]Data not availableData not available
Oxotremorine Non-selective agonist; specific Ki values from a comprehensive comparative study are not available.

Table 2: Muscarinic Receptor Functional Activity (EC50/pEC50)

CompoundM1M2M3M4M5
This compound Partial Agonist[2]Partial Agonist[2]Weak AntagonistData not availableData not available
Oxotremorine Full Agonist. pEC50 = 6.41 (EC50 = 390 nM) in a receptor selection and amplification technology (R-SAT) assay.Full AgonistFull AgonistData not availablepEC50 = 7.26 (EC50 = 55 nM) in an R-SAT assay.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_0 Gq/11 Pathway cluster_1 Gi/o Pathway M1 M1, M3, M5 Gq11 Gq/11 M1->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2, M4 Gio Gi/o M2->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP start Start cell_labeling Label cells with [3H]-myo-inositol start->cell_labeling pre_incubation Pre-incubate with LiCl cell_labeling->pre_incubation stimulation Stimulate with agonist pre_incubation->stimulation lysis Lyse cells stimulation->lysis separation Separate IPs with Dowex resin lysis->separation quantification Quantify radioactivity separation->quantification analysis Data analysis (EC50, Emax) quantification->analysis end End analysis->end

References

A Comparative Analysis of the Receptor Profiles of Lu 26-046 and Xanomeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding and functional profiles of two key muscarinic receptor ligands: Lu 26-046 and xanomeline. The information presented is intended to support research and development efforts in the field of cholinergic neurotransmission.

Executive Summary

This compound and xanomeline are both agonists at muscarinic acetylcholine receptors, but they exhibit distinct receptor subtype selectivities and functional activities. This compound demonstrates a preference for the M1 receptor subtype with partial agonist activity at M1 and M2 receptors and weak antagonism at the M3 receptor. In contrast, xanomeline is a potent agonist at M1 and M4 receptors, with binding affinity for all five muscarinic subtypes. Xanomeline also displays a broader receptor profile, interacting with serotonin receptors. These differences in receptor engagement translate to distinct pharmacological effects and therapeutic potentials.

Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities of this compound and xanomeline for various receptors. Affinities are presented as Ki values (in nM), where a lower value indicates a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Xanomeline (Ki, nM)
Muscarinic M10.51[1]10[2]
Muscarinic M226[1]12[2]
Muscarinic M35 (weak antagonist)[1]17
Muscarinic M4Not Reported7
Muscarinic M5Not Reported22
Serotonin 5-HT1ANot ReportedPartial Agonist
Serotonin 5-HT1BNot ReportedAgonist
Serotonin 5-HT2ANot ReportedAntagonist
Serotonin 5-HT2BNot ReportedAntagonist
Serotonin 5-HT2CNot ReportedAntagonist

Functional Activity Profile

This compound:

  • Muscarinic M1 Receptor: Partial agonist.

  • Muscarinic M2 Receptor: Partial agonist.

  • Muscarinic M3 Receptor: Weak antagonist.

Xanomeline:

  • Muscarinic M1 Receptor: Potent agonist.

  • Muscarinic M4 Receptor: Potent agonist.

  • Muscarinic M2, M3, M5 Receptors: Partial agonist.

  • Serotonin 5-HT1A Receptor: Partial agonist.

  • Serotonin 5-HT1B Receptor: Agonist.

  • Serotonin 5-HT2A, 5-HT2B, 5-HT2C Receptors: Antagonist.

A notable characteristic of xanomeline is its "wash-resistant" binding, particularly at the M1 receptor, which suggests an unusually avid and persistent interaction with the receptor.

Signaling Pathways

The activation of M1 and M4 muscarinic receptors by these agonists initiates distinct downstream signaling cascades.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Cellular\nResponse Cellular Response PKC->Cellular\nResponse phosphorylates targets Agonist Agonist (this compound or Xanomeline) Agonist->M1 binds

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are coupled to Gq proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4 M4 Receptor Gi Gi/o Protein M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces production of PKA Protein Kinase A (PKA) cAMP->PKA decreased activation of Cellular\nResponse Cellular Response PKA->Cellular\nResponse reduced phosphorylation Agonist Agonist (Xanomeline) Agonist->M4 binds

M4 Muscarinic Receptor Signaling Pathway

M4 receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of downstream targets and modulating cellular function.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the unlabeled test compound (this compound or xanomeline) A->B C Separate bound from free radioligand (e.g., by filtration) B->C D Quantify radioactivity of the bound ligand (e.g., using a scintillation counter) C->D E Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) D->E F Convert IC50 to Ki using the Cheng-Prusoff equation E->F

Radioligand Binding Assay Workflow

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) and a range of concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor.

Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled receptors like M1):

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

Protocol Outline:

  • Cell Culture and Labeling: Cells expressing the M1 receptor are cultured and incubated with a radiolabeled precursor, such as [3H]myo-inositol, to incorporate it into membrane phosphoinositides.

  • Stimulation: The cells are then stimulated with the test compound (e.g., this compound or xanomeline) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.

  • Separation and Quantification: The radiolabeled inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of radioactivity corresponds to the level of PI hydrolysis, indicating the agonistic activity of the test compound.

[35S]GTPγS Binding Assay (for Gi/o-coupled receptors like M4):

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the M4 receptor are prepared.

  • Incubation: The membranes are incubated with the test compound (e.g., xanomeline), GDP, and [35S]GTPγS. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the unbound analog by filtration.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding above basal levels indicates G protein activation and thus, agonist activity of the test compound.

References

A Comparative Guide to the M1/M3 Muscarinic Receptor Activity of Lu 26-046 and Cevimeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lu 26-046 and cevimeline, focusing on their activity at the M1 and M3 muscarinic acetylcholine receptors. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.

Executive Summary

This compound and cevimeline are both well-characterized muscarinic receptor ligands, but they exhibit distinct profiles at the M1 and M3 subtypes. Cevimeline is a selective agonist for both M1 and M3 receptors, making it a useful tool for studying the simultaneous activation of these pathways. In contrast, this compound displays a more complex profile, acting as a partial agonist at the M1 receptor and a weak antagonist at the M3 receptor. This differential activity makes this compound a specific tool for investigating the isolated effects of M1 receptor activation in the presence of M3 receptor blockade.

Data Presentation

The following tables summarize the quantitative data available for this compound and cevimeline, detailing their binding affinities and functional activities at muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)
M10.51[1][2][3]
M226[1][2]
M35

Table 2: Muscarinic Receptor Functional Activity (EC50) of Cevimeline

Receptor SubtypeEC50 (µM)
M10.023
M21.04
M30.048
M41.31
M50.063

Signaling Pathways

Both M1 and M3 muscarinic receptors are primarily coupled to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist M1/M3 Receptor M1/M3 Receptor Agonist->M1/M3 Receptor Binds Gq Protein Gq Protein M1/M3 Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Figure 1: M1/M3 Receptor Gq Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize muscarinic receptor ligands.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor (e.g., M1 or M3) B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Pirenzepine for M1) A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Measure radioactivity of the bound fraction using a scintillation counter E->F G Plot the percentage of specific binding against the log concentration of the test compound F->G H Calculate the IC50 value G->H I Convert IC50 to Ki using the Cheng-Prusoff equation H->I

Figure 2: Workflow for a Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membrane preparation is incubated in a buffer solution (e.g., PBS, pH 7.4) with a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for determining EC50)

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as M1 and M3, by detecting the resulting increase in intracellular calcium concentration.

Detailed Methodology:

  • Cell Culture: A stable cell line expressing the human M1 or M3 muscarinic receptor (e.g., CHO-M1) is cultured in appropriate media and seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific time (e.g., 30-60 minutes) at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound (e.g., cevimeline) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time, both before and after the addition of the compound.

  • Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of the test compound. The concentration that produces 50% of the maximal response (EC50) is determined using a sigmoidal dose-response curve fit.

Conclusion

The choice between this compound and cevimeline will depend on the specific research question. Cevimeline serves as a potent tool for activating both M1 and M3 receptors, suitable for studies on the combined effects of these two pathways. Conversely, this compound offers a unique pharmacological profile as an M1 partial agonist and M3 antagonist, allowing for the dissection of M1-mediated signaling pathways without the confounding activation of M3 receptors. Researchers should carefully consider these distinct properties when designing their experiments.

References

Validating the Selectivity of Lu 26-046 for M1/M2 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lu 26-046's performance against other selective and non-selective muscarinic receptor ligands. The presented data, derived from various experimental studies, is intended to aid researchers in evaluating the suitability of this compound for their specific applications.

Comparative Analysis of Binding Affinities

The selectivity of a compound for its target receptor is a critical parameter in drug development and pharmacological research. The following table summarizes the binding affinities (Ki values) of this compound and other relevant compounds for M1 and M2 muscarinic acetylcholine receptors (mAChRs). A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity Ratio (Ki M2 / Ki M1)Functional Activity
This compound 0.51 [1][2][3]26 [1][2]~51 M1/M2 Partial Agonist
Xanomeline~10-15~30-50~2-5M1/M4 Agonist
Pirenzepine21310~14.8M1 Selective Antagonist
Methoctramine>10008.00<0.008M2 Selective Antagonist
O-Me-THPO--Non-selectiveM1/M2/M3 Agonist

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

This compound demonstrates a clear preferential affinity for the M1 receptor over the M2 receptor, with a selectivity ratio of approximately 51-fold. This makes it a valuable tool for studies aiming to selectively modulate M1 receptor activity. In comparison, Xanomeline shows a more modest preference for M1 over M2 receptors, while also displaying high affinity for the M4 receptor. Pirenzepine and Methoctramine serve as benchmark selective antagonists for M1 and M2 receptors, respectively, exhibiting high selectivity for their respective targets. O-Me-THPO is a non-selective agonist, making it a useful control compound.

Experimental Methodologies

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells stably expressing the human M1 or M2 muscarinic receptor subtype (e.g., Chinese Hamster Ovary - CHO cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

  • Detection and Data Analysis:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

M1 Receptor Functional Assay (Phosphoinositide Hydrolysis):

  • Cell Culture and Labeling:

    • Cells expressing the M1 receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • The cells are washed and then incubated with the test compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

  • Extraction and Measurement:

    • The reaction is terminated, and the inositol phosphates are extracted.

    • The amount of accumulated [3H]-inositol phosphates is quantified by ion-exchange chromatography and scintillation counting.

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.

M2 Receptor Functional Assay (Inhibition of Adenylyl Cyclase):

  • Membrane Preparation:

    • Membranes from cells expressing the M2 receptor are prepared as described for the binding assay.

  • Adenylyl Cyclase Activation and Inhibition:

    • The membranes are incubated with a substance that stimulates adenylyl cyclase (e.g., forskolin).

    • Increasing concentrations of the test compound are added to assess its ability to inhibit the forskolin-stimulated adenylyl cyclase activity.

  • cAMP Measurement:

    • The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme immunoassay.

    • The concentration of the agonist that causes 50% of the maximal inhibition (IC50) is determined.

Visualizing Key Concepts

To further clarify the mechanisms of action and experimental approaches, the following diagrams are provided.

M1_M2_Signaling_Pathways cluster_M1 M1 Receptor Signaling (Gq-coupled) cluster_M2 M2 Receptor Signaling (Gi-coupled) ACh_M1 Acetylcholine / Agonist M1 M1 Receptor ACh_M1->M1 Gq Gq/11 Protein M1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M1 Cellular Response Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1 ACh_M2 Acetylcholine / Agonist M2 M2 Receptor ACh_M2->M2 Gi Gi/o Protein M2->Gi AC Adenylyl Cyclase Gi->AC inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_M2 Cellular Response PKA->Cellular_Response_M2

Caption: M1 and M2 receptor signaling pathways.

Experimental_Workflow cluster_assays Parallel Assays cluster_binding Radioligand Binding Assay cluster_functional Functional Assay start Start: Select Cell Line Expressing Receptor Subtype culture Cell Culture and Expansion start->culture harvest Harvest Cells and Prepare Membranes culture->harvest binding_assay Incubate Membranes with Radioligand and Competitor (e.g., this compound) harvest->binding_assay functional_assay Stimulate Cells/Membranes with Test Compound harvest->functional_assay filtration Separate Bound/Free Ligand via Filtration binding_assay->filtration counting Scintillation Counting filtration->counting binding_analysis Calculate IC50 and Ki counting->binding_analysis end Determine Selectivity and Functional Profile binding_analysis->end readout Measure Second Messenger (e.g., IP3 for M1, cAMP for M2) functional_assay->readout functional_analysis Calculate EC50/IC50 readout->functional_analysis functional_analysis->end

Caption: Experimental workflow for assessing receptor selectivity.

Caption: Logical comparison of M1/M2 receptor selectivity.

References

Unveiling the Selectivity of Lu 26-046: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Copenhagen, Denmark – November 27, 2025 – This guide provides a detailed comparison of the cross-reactivity profile of Lu 26-046, a potent muscarinic M1 receptor agonist. Designed for researchers, scientists, and drug development professionals, this document summarizes the available binding affinity data, outlines key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive understanding of this compound's selectivity.

Executive Summary

This compound is a valuable tool for studying the role of the muscarinic M1 receptor in various physiological and pathological processes. This guide presents a comparative analysis of its binding affinity across different muscarinic receptor subtypes. The data highlights the compound's significant selectivity for the M1 receptor. While comprehensive cross-reactivity data against a broader range of neurotransmitter receptors and transporters is not extensively available in the public domain, this guide provides a foundational understanding based on current knowledge.

Comparative Binding Affinity of this compound

The selectivity of this compound has been primarily characterized against other muscarinic acetylcholine receptor (mAChR) subtypes. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at human muscarinic receptors.

Receptor SubtypeLigandK_i_ (nM)Functional Activity
Muscarinic M1 This compound 0.51 [1][2][3]Agonist [1][2]
Muscarinic M2 This compound 26 Agonist
Muscarinic M3 This compound 5 Weak Antagonist

Experimental Methodologies

The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. The functional activity is determined through cellular assays measuring second messenger responses.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (this compound) for a receptor. It involves competing the unlabeled ligand with a known radiolabeled ligand for binding to the receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-pirenzepine for M1 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound and unbound radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

RadioligandBindingAssay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis ReceptorMembranes Receptor-expressing Cell Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-pirenzepine) Radioligand->Incubation TestCompound Unlabeled Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 ChengPrusoff Calculate K_i_ via Cheng-Prusoff Equation IC50->ChengPrusoff

Fig. 1: Workflow of a competitive radioligand binding assay.
Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at a specific receptor.

  • Calcium Mobilization Assay (for Gq-coupled receptors like M1 and M3): This assay measures changes in intracellular calcium concentration upon receptor activation.

  • cAMP Accumulation Assay (for Gi-coupled receptors like M2): This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathways

This compound exerts its effects by modulating the signaling pathways downstream of muscarinic receptors.

MuscarinicSignaling cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) cluster_M3 M3 Receptor (Gq-coupled) Lu26046_M1 This compound (Agonist) M1 M1 Receptor Lu26046_M1->M1 Gq Gq M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse_M1 Cellular Response Ca->CellularResponse_M1 PKC->CellularResponse_M1 Lu26046_M2 This compound (Agonist) M2 M2 Receptor Lu26046_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA CellularResponse_M2 Cellular Response PKA->CellularResponse_M2 Lu26046_M3 This compound (Weak Antagonist) M3 M3 Receptor Lu26046_M3->M3

Fig. 2: Simplified signaling pathways for muscarinic receptors.

Conclusion

This compound demonstrates high affinity and agonist activity at the muscarinic M1 receptor, with significantly lower affinity for M2 and weak antagonist activity at M3 receptors. This selectivity profile makes it an excellent pharmacological tool for investigating M1 receptor function. Further comprehensive screening against a wider array of targets would provide a more complete understanding of its cross-reactivity and potential off-target effects. Researchers are encouraged to consider the data and protocols presented in this guide for their experimental design and interpretation of results.

References

Comparative Analysis of Lu 26-046: A Muscarinic M1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on Lu 26-046, a muscarinic acetylcholine receptor agonist, with a focus on its performance against other relevant compounds. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available experimental data.

Introduction to this compound

This compound is a potent muscarinic M1 receptor agonist, with partial agonist activity at M2 receptors and weak antagonist effects at M3 receptors.[1][2][3][4][5] Its preferential affinity for the M1 receptor subtype has made it a subject of interest in research, particularly in the context of central nervous system disorders where M1 receptor activation is considered a therapeutic target. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of other muscarinic receptor agonists. This data allows for a direct comparison of their potency and selectivity for different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorReference
This compound 0.51 26 5
O-Me-THPO---
Pilocarpine3100--
Oxotremorine2.317-
Arecoline5700--

Note: A lower Ki value indicates a higher binding affinity. Data for O-Me-THPO was not available in a comparable format in the search results.

Table 2: Functional Potency (EC50, nM) at Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
Pilocarpine18,0004,500---
Oxotremorine---88.7-
Arecoline7951141069

Note: A lower EC50 value indicates a higher potency in eliciting a functional response. Data for this compound and O-Me-THPO were not available in a comparable format in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published findings. Below are descriptions of the general methodologies employed in the characterization of muscarinic receptor agonists like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For M1 muscarinic receptors, a common functional assay is the measurement of phosphoinositide hydrolysis.

Phosphoinositide Hydrolysis Assay Protocol:

  • Cell Culture: Cells expressing the M1 muscarinic receptor are cultured and often labeled with [3H]-myo-inositol, a precursor for phosphoinositides.

  • Stimulation: The cells are treated with varying concentrations of the agonist (e.g., this compound).

  • Extraction: The reaction is stopped, and the inositol phosphates (IPs) are extracted from the cells.

  • Separation: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of each inositol phosphate fraction is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for characterizing a muscarinic agonist.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Lu26046 This compound (Agonist) Lu26046->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_comparison Comparative Analysis Membrane_Prep Membrane Preparation Radioligand_Assay Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Ki_Value Determine Ki Value Radioligand_Assay->Ki_Value Data_Comparison Compare Ki and EC50 with Alternatives Ki_Value->Data_Comparison Cell_Culture Cell Culture with Receptor Functional_Assay Functional Assay (e.g., PI Hydrolysis) Cell_Culture->Functional_Assay EC50_Value Determine EC50 Value Functional_Assay->EC50_Value EC50_Value->Data_Comparison Conclusion Draw Conclusions on Potency and Selectivity Data_Comparison->Conclusion

Caption: Workflow for Muscarinic Agonist Characterization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Lu 26-046, ensuring laboratory safety and regulatory compliance. The following protocols are designed to offer clear, step-by-step instructions to mitigate risks and streamline waste management processes in a research environment.

I. Understanding this compound and Associated Hazards

Before handling this compound, it is crucial to be familiar with its properties and potential hazards. The Safety Data Sheet (SDS) is the primary source of this information.

Chemical Identification:

  • Product Name: this compound

  • CAS Number: 143756-51-8[1]

While specific hazard information for this compound is not detailed in the provided search results, it is imperative to treat all research chemicals with caution.[2] Assume the substance is hazardous in the absence of comprehensive data.

II. Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper safety protocols is the first line of defense against chemical exposure.

Recommended PPE:

  • Eye Protection: Wear approved safety goggles or glasses.[2]

  • Hand Protection: Use chemically resistant gloves. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat or other protective clothing is mandatory.[2]

  • Respiratory Protection: Use a respirator if ventilation is inadequate or if aerosols are generated.

General Safety Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly after handling.

III. Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Improper disposal is illegal and can pose a significant threat to the environment and public health.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Any unused or unwanted this compound is considered chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and the CAS number (143756-51-8). Do not use abbreviations.

    • Keep the waste container securely closed except when adding waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any given time.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Adhered or collected material should be promptly disposed of in accordance with institutional procedures.

Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular waste, but always check with your institution's EHS guidelines.

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound must be decontaminated or disposed of as hazardous waste. If decontamination is not feasible, package the materials in a sealed container, label it as hazardous waste, and list this compound as the contaminant.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, gloves) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

Visualizing Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for the disposal of this compound and the general workflow for managing chemical waste in a laboratory setting.

Lu_26_046_Disposal_Decision_Tree start This compound for Disposal is_pure Is it pure, unadulterated this compound? start->is_pure is_mixture Is it a mixture containing this compound? is_pure->is_mixture No pure_waste Collect in a dedicated, labeled hazardous waste container. is_pure->pure_waste Yes is_contaminated Is it contaminated material (e.g., gloves, glassware)? is_mixture->is_contaminated No mixture_waste Collect in a compatible, labeled hazardous waste container. List all components. is_mixture->mixture_waste Yes contaminated_waste Collect in a sealed, labeled hazardous waste container. List this compound as contaminant. is_contaminated->contaminated_waste Yes end_process Store in secondary containment in a designated area. Contact EHS for pickup. pure_waste->end_process mixture_waste->end_process contaminated_waste->end_process

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Chemical_Waste_Management_Workflow start Chemical Waste Generated select_container Select appropriate, compatible waste container start->select_container label_container Label container with 'Hazardous Waste' and full chemical names select_container->label_container add_waste Add waste to container label_container->add_waste close_container Keep container securely closed when not in use add_waste->close_container store_waste Store in designated satellite accumulation area with secondary containment close_container->store_waste request_pickup Container is full or ready for disposal store_waste->request_pickup contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup request_pickup->contact_ehs Yes end Waste removed by EHS contact_ehs->end

Caption: General workflow for hazardous chemical waste management in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Lu 26-046

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Muscarinic Receptor Agonist, Lu 26-046.

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the potent research chemical this compound (CAS: 143756-51-8). Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound have not been fully elucidated, it must be handled as a potent compound. The following table summarizes the required PPE.

Area of Protection Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved respiratorA respirator is essential to prevent inhalation of any aerosolized particles, especially when handling the solid compound. The specific type of cartridge should be selected based on a formal risk assessment.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended. Gloves must be inspected before use and changed frequently, especially if contaminated. Proper glove removal technique is critical to avoid skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes or airborne particles.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe operation.

prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After completion decon Decontamination post_handling->decon For all surfaces and equipment waste Waste Disposal decon->waste Dispose of all contaminated materials

Figure 1. High-level operational workflow for handling this compound.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all required equipment and reagents before introducing this compound to the work area.

  • Have a spill kit readily accessible.

2. Handling:

  • Always handle this compound in a powdered form within a chemical fume hood to control airborne particles.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use the smallest quantity of the compound necessary for the experiment.

3. Post-Handling:

  • Securely seal the primary container of this compound.

  • Wipe down the exterior of the container before returning it to its designated storage location.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use an appropriate cleaning agent as determined by a risk assessment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste through a licensed environmental waste management company.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a sealed and labeled container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of this compound to muscarinic receptors.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptors (M1 or M2) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-pirenzepine for M1), and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Discriminative Stimulus Properties in Rats

This protocol, adapted from published studies, assesses the in vivo effects of this compound.

Methodology:

  • Animal Training: Train rats to discriminate between an injection of saline and a known muscarinic agonist by rewarding them for pressing the correct lever in a two-lever operant chamber.

  • Test Sessions: Once trained, administer varying doses of this compound to the rats before placing them in the operant chambers.

  • Data Collection: Record which lever the rats press.

  • Data Analysis: Analyze the percentage of responses on the drug-appropriate lever to determine if this compound produces stimulus effects similar to the training drug.

Signaling Pathways

This compound is an agonist for the M1 and M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.

cluster_m1 M1 Receptor Signaling lu26046_m1 This compound m1 M1 Receptor lu26046_m1->m1 gq Gq/11 m1->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C dag->pkc cellular_response_m1 Cellular Response (e.g., neuronal excitation) ca2->cellular_response_m1 pkc->cellular_response_m1

Figure 2. M1 receptor signaling pathway activated by this compound.

cluster_m2 M2 Receptor Signaling lu26046_m2 This compound m2 M2 Receptor lu26046_m2->m2 gi Gi/o m2->gi ac Adenylyl Cyclase gi->ac k_channel ↑ K⁺ Channel Opening gi->k_channel camp ↓ cAMP ac->camp cellular_response_m2 Cellular Response (e.g., decreased heart rate) camp->cellular_response_m2 k_channel->cellular_response_m2

Figure 3. M2 receptor signaling pathway activated by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lu 26-046
Reactant of Route 2
Reactant of Route 2
Lu 26-046

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。